Product packaging for Eganelisib(Cat. No.:CAS No. 1693758-51-8)

Eganelisib

Cat. No.: B608121
CAS No.: 1693758-51-8
M. Wt: 528.6 g/mol
InChI Key: XUMALORDVCFWKV-IBGZPJMESA-N
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Description

IPI-549 is under investigation in clinical trial NCT03795610 (Window of Opportunity Study of IPI-549 in Patients With Locally Advanced HPV+ and HPV- Head and Neck Squamous Cell Carcinoma).
Eganelisib is an orally bioavailable, highly selective small molecule inhibitor of the gamma isoform of phosphoinositide-3 kinase (PI3K-gamma) with potential immunomodulating and antineoplastic activities. Upon administration, this compound prevents the activation of the PI3K-gamma-mediated signaling pathways, which may lead to a reduction in cellular proliferation in PI3K-gamma-expressing tumor cells. In addition, this agent is able to modulate anti-tumor immune responses and inhibit tumor-mediated immunosuppression. Unlike other isoforms of PI3K, the gamma isoform is overexpressed in certain tumor cell types and immune cells;  its expression increases tumor cell proliferation and survival. By selectively targeting the gamma isoform, PI3K signaling in normal, non-neoplastic cells is minimally or not affected, which results in a reduced side effect profile.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
phosphatidylinositol 3-kinase gamma (PI3Kgamma) inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H24N8O2 B608121 Eganelisib CAS No. 1693758-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(1S)-1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N8O2/c1-19(34-29(39)26-27(31)35-37-15-7-14-32-28(26)37)24-16-22-9-6-8-21(13-12-20-17-33-36(2)18-20)25(22)30(40)38(24)23-10-4-3-5-11-23/h3-11,14-19H,1-2H3,(H2,31,35)(H,34,39)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMALORDVCFWKV-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)C#CC3=CN(N=C3)C)C(=O)N1C4=CC=CC=C4)NC(=O)C5=C6N=CC=CN6N=C5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336580
Record name Eganelisib
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Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693758-51-8
Record name Eganelisib [USAN]
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Record name IPI-549
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Record name Eganelisib
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Record name (S)-2-amino-N-(1-(8-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Record name EGANELISIB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Eganelisib and the Reprogramming of Tumor-Associated Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eganelisib (formerly IPI-549) is a first-in-class, potent, and selective small-molecule inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1][2] This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its ability to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to an anti-tumor (M1-like) phenotype. By modulating the tumor microenvironment (TME), this compound represents a promising immunotherapeutic strategy, particularly in combination with checkpoint inhibitors, for various solid tumors.[3][4] This document details the underlying signaling pathways, summarizes key preclinical and clinical data, and outlines the experimental protocols used to elucidate its mechanism of action.

Introduction: The Role of PI3K-γ in Tumor Immunity

The PI3K signaling pathway is crucial in regulating cell growth, proliferation, and survival. The gamma isoform of PI3K (PI3K-γ) is predominantly expressed in myeloid cells, including macrophages, and plays a critical role in their function and differentiation.[5] In the TME, cancer cells can exploit the PI3K-γ pathway in TAMs to promote an immunosuppressive M2-like phenotype. These M2-like TAMs contribute to tumor progression by suppressing T-cell activity, promoting angiogenesis, and facilitating metastasis.[1][6] this compound's high selectivity for the PI3K-γ isoform allows for targeted inhibition within the myeloid compartment of the TME, minimizing off-target effects.[2]

Mechanism of Action: Reprogramming TAMs through PI3K-γ Inhibition

This compound functions by inhibiting the catalytic activity of PI3K-γ, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of downstream signaling pathways is the cornerstone of its ability to reprogram TAMs.

The PI3K-γ Signaling Pathway in Macrophages

In immunosuppressive M2-like macrophages, the activation of PI3K-γ leads to the stimulation of downstream effectors such as Akt and mTOR. This signaling cascade ultimately promotes the expression of genes associated with an M2-like phenotype, including arginase-1, and suppresses the expression of pro-inflammatory M1-like genes.[6][7]

PI3K_gamma_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR / RTK PI3K_gamma PI3K-γ GPCR->PI3K_gamma Activation PIP2 PIP2 PI3K_gamma->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation NFkB_inactive IκB-NF-κB AKT->NFkB_inactive Inhibition S6K S6Kα mTOR->S6K Activation CEBPB C/EBPβ S6K->CEBPB Activation NFkB_active NF-κB NFkB_inactive->NFkB_active Activation M1_genes M1-like Gene Expression (e.g., iNOS, IL-12) NFkB_active->M1_genes M2_genes M2-like Gene Expression (e.g., Arginase-1, IL-10) CEBPB->M2_genes This compound This compound This compound->PI3K_gamma Inhibition

This compound's Inhibition of the PI3K-γ Signaling Pathway.
This compound-Mediated TAM Reprogramming

By inhibiting PI3K-γ, this compound blocks the downstream signaling that promotes the M2-like phenotype. This leads to a shift in the transcriptional landscape within TAMs, characterized by:

  • Decreased M2-like gene expression: Reduced expression of genes such as ARG1, TGFB1, and various matrix metalloproteinases (MMPs).[1]

  • Increased M1-like gene expression: Upregulation of genes associated with an anti-tumor immune response, including IL12, INOS, and interferon-gamma (IFNγ).[1]

This reprogramming enhances the ability of TAMs to present antigens, produce pro-inflammatory cytokines, and support the activity of cytotoxic T-lymphocytes, thereby contributing to a more robust anti-tumor immune response.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in reprogramming TAMs and its anti-tumor activity have been demonstrated in both preclinical models and clinical trials.

Preclinical Data

In syngeneic mouse models, treatment with this compound has been shown to:

  • Significantly inhibit tumor growth.[3]

  • Reduce the number of immunosuppressive myeloid cells in the TME.[3]

  • Increase the infiltration and activation of CD8+ T-cells.[6]

Clinical Trial Data: MARIO-1 and MARIO-3

The MARIO-1 (NCT02637531) and MARIO-3 (NCT03961698) clinical trials have provided key insights into the safety and efficacy of this compound in patients with advanced solid tumors.[2][3]

Table 1: Key Efficacy Data from the MARIO-3 Trial (this compound + Atezolizumab + Nab-paclitaxel in mTNBC)

EndpointAll PatientsPD-L1 PositivePD-L1 Negative
Objective Response Rate (ORR) -66.7%54.3%
Complete Response (CR) -16.7%0%
Partial Response (PR) -50.0%47.8%
Stable Disease (SD) -28.9%30.4%
Median Progression-Free Survival (mPFS) 7.3 months11.0 months7.3 months
1-Year PFS Rate 36.0%37.5%34.7%

Data compiled from publicly available sources.

Table 2: Changes in Immune Cell Populations from the MARIO-1 Trial (this compound Monotherapy)

Immune Cell PopulationChange with this compound Treatment
Myeloid-Derived Suppressor Cells (MDSCs) Decreased
Proliferating CD8+ T-cells Increased

Data compiled from publicly available sources.

Experimental Protocols

The investigation of this compound's mechanism of action has relied on a variety of advanced experimental techniques. Below are detailed methodologies for the key experiments cited.

Multiplex Immunofluorescence (mIF)

Objective: To characterize the immune cell composition and spatial relationships within the TME of patient biopsies.

Methodology:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask target antigens.

  • Antibody Staining: A sequential staining process is employed, using a panel of primary antibodies to identify different immune cell markers (e.g., CD68 for macrophages, CD8 for cytotoxic T-cells, FoxP3 for regulatory T-cells) and tumor cells (e.g., Pan-Cytokeratin). Each primary antibody is followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a tyramide signal amplification (TSA) reagent conjugated to a unique fluorophore.

  • Antibody Stripping: After each round of staining, the primary and secondary antibodies are stripped from the tissue, leaving the fluorophore covalently bound.

  • Imaging: The stained slides are imaged using a multispectral imaging system.

  • Data Analysis: The multispectral images are unmixed to separate the signals from each fluorophore. Cell segmentation and phenotyping are then performed to quantify the number and density of different immune cell populations and to analyze their spatial relationships.

mIF_workflow cluster_staining start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval primary_ab Primary Antibody Incubation antigen_retrieval->primary_ab staining_cycle Staining Cycle (n times) secondary_ab Secondary HRP-Ab Incubation primary_ab->secondary_ab tsa TSA-Fluorophore Application secondary_ab->tsa stripping Antibody Stripping tsa->stripping stripping->primary_ab Repeat for next marker imaging Multispectral Imaging stripping->imaging After final marker analysis Image Analysis (Unmixing, Segmentation, Phenotyping) imaging->analysis end Spatial Immune Profiling analysis->end

Multiplex Immunofluorescence (mIF) Experimental Workflow.
GeoMx® Digital Spatial Profiling (DSP)

Objective: To perform high-plex spatial profiling of RNA or protein expression within distinct regions of interest (ROIs) in the TME.

Methodology:

  • Slide Preparation: FFPE tissue sections are stained with a cocktail of fluorescently labeled morphology markers (e.g., PanCK for tumor, CD45 for immune cells, CD68 for macrophages) and a high-plex panel of in situ hybridization (ISH) probes (for RNA) or antibodies (for protein) conjugated to photocleavable oligonucleotide tags.

  • ROI Selection: The stained slide is imaged, and based on the morphology markers, ROIs are selected for profiling.

  • UV Illumination and Collection: A UV light source is directed to the selected ROIs, cleaving the oligonucleotide tags from the probes or antibodies.

  • Quantification: The cleaved tags are collected and quantified using a NanoString nCounter® system or next-generation sequencing (NGS).

  • Data Analysis: The counts for each tag are mapped back to their corresponding ROI, providing a spatially resolved profile of gene or protein expression. This allows for the identification of gene expression signatures associated with different cell populations and their response to treatment.

GeoMx_workflow start FFPE Tissue Section staining Stain with Morphology Markers & Oligo-tagged Probes/Antibodies start->staining imaging Fluorescent Imaging staining->imaging roi_selection Region of Interest (ROI) Selection imaging->roi_selection uv_cleavage UV Illumination of ROIs & Oligo Tag Cleavage roi_selection->uv_cleavage collection Oligo Tag Collection uv_cleavage->collection quantification Quantification (nCounter/NGS) collection->quantification analysis Data Analysis & Spatial Mapping quantification->analysis end Spatially Resolved Gene/Protein Expression analysis->end

GeoMx® Digital Spatial Profiling (DSP) Experimental Workflow.
Flow Cytometry

Objective: To quantify and phenotype immune cell populations in peripheral blood and dissociated tumor tissue.

Methodology:

  • Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Tumor tissues are mechanically and enzymatically digested to generate a single-cell suspension.

  • Staining: The single-cell suspensions are stained with a panel of fluorescently labeled antibodies targeting cell surface and intracellular markers to identify specific immune cell subsets (e.g., TAMs, MDSCs, T-cell subsets).

  • Data Acquisition: The stained cells are analyzed on a flow cytometer, where individual cells pass through a laser beam, and the scattered light and fluorescence emissions are detected.

  • Data Analysis: A gating strategy is applied to the flow cytometry data to identify and quantify the different immune cell populations based on their marker expression.

Conclusion

This compound represents a novel immunotherapeutic approach that targets the immunosuppressive TME by reprogramming TAMs. Its selective inhibition of PI3K-γ shifts the balance from a pro-tumor to an anti-tumor immune response. The quantitative data from clinical trials, supported by detailed mechanistic studies using advanced experimental techniques, provide a strong rationale for the continued development of this compound, particularly in combination with other immunotherapies, for the treatment of a broad range of solid tumors. This technical guide provides a comprehensive overview for researchers and drug development professionals to understand the core principles of this compound's action and its potential in the evolving landscape of cancer immunotherapy.

References

Preclinical Profile of Eganelisib: A Technical Guide to a First-in-Class PI3K-γ Inhibitor for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for eganelisib (formerly IPI-549), a first-in-class, potent, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ). This compound is under investigation as an immunotherapeutic agent for the treatment of solid tumors. Its mechanism of action centers on the reprogramming of the tumor microenvironment (TME), specifically by modulating the function of myeloid cells to overcome immune suppression and enhance anti-tumor immunity. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the core signaling pathways involved.

Executive Summary

This compound has demonstrated significant anti-tumor activity in preclinical models of solid tumors, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][2] Its primary mechanism involves the selective inhibition of PI3K-γ, a key signaling molecule in myeloid cells.[1] This inhibition leads to the reprogramming of immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory, anti-tumor phenotype.[3][4] Consequently, this compound treatment results in a more favorable TME, characterized by a reduction in immunosuppressive cells and an increase in cytotoxic T lymphocytes, ultimately leading to enhanced tumor cell killing.[2]

Data Presentation

This compound Potency and Selectivity

This compound is a highly potent and selective inhibitor of PI3K-γ. The following table summarizes its inhibitory activity against Class I PI3K isoforms.

TargetIC50 (nM)Cellular IC50 (nM)Binding Affinity (KD, nM)
PI3K-γ 1.2[1]1.20.29
PI3K-α >200-fold selectivity vs γ>140-fold selectivity vs γ-
PI3K-β >200-fold selectivity vs γ>140-fold selectivity vs γ-
PI3K-δ >200-fold selectivity vs γ>140-fold selectivity vs γ-
Data compiled from preclinical studies.[5]
In Vivo Anti-Tumor Efficacy

This compound has shown significant tumor growth inhibition in various syngeneic mouse models of solid tumors. This anti-tumor effect is largely dependent on a functional immune system, particularly the presence of CD8+ T cells.[5]

Tumor ModelTreatmentTumor Growth Inhibition (TGI)Key Findings
Multiple Syngeneic ModelsThis compound MonotherapySignificantInhibition of tumor growth observed.[5]
Murine Solid Tumor ModelsThis compound + Checkpoint InhibitorsIncreased TGI vs MonotherapyEnhanced anti-tumor activity and improved survival.[2][5]

Further specific quantitative TGI data is not consistently available in the public domain.

Modulation of the Tumor Microenvironment

This compound treatment leads to a significant remodeling of the TME, shifting it from an immunosuppressive to an immune-active state.

Immune Cell PopulationEffect of this compoundMethod of Analysis
Tumor-Associated Macrophages (TAMs) Reprogramming from M2 (immunosuppressive) to M1 (pro-inflammatory) phenotypeIn vitro macrophage polarization assays[5]
Myeloid-Derived Suppressor Cells (MDSCs) Decrease in number and/or functionFlow cytometry
CD8+ T Cells (Cytotoxic T Lymphocytes) Increase in infiltration and activityFlow cytometry, Immunohistochemistry[2][5]
FOXP3+ T-regulatory Cells DecreaseFlow cytometry[2]

Specific quantitative changes in cell populations are not consistently reported in publicly available preclinical data.

Experimental Protocols

In Vitro Macrophage Polarization Assay

Objective: To assess the effect of this compound on the polarization of macrophages from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype.

Methodology:

  • Isolation of Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from the femurs and tibias of mice and cultured in the presence of macrophage colony-stimulating factor (M-CSF) to differentiate them into BMDMs.

  • M2 Polarization: BMDMs are treated with interleukin-4 (IL-4) and M-CSF to induce polarization towards the M2 phenotype.

  • This compound Treatment: this compound is added to the culture medium at various concentrations during the M2 polarization process.

  • Analysis: The expression of M1 and M2 markers is assessed by flow cytometry or quantitative PCR. Key markers include iNOS and CD86 for M1, and Arginase-1 and CD206 for M2.[5]

In Vivo Syngeneic Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound in immunocompetent mice.

Methodology:

  • Cell Line and Animal Model: A suitable murine cancer cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer) is selected, and cells are implanted subcutaneously into syngeneic mice (e.g., BALB/c).

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and receive this compound orally, a vehicle control, and/or a checkpoint inhibitor.

  • Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Survival studies are also conducted.

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of the immune cell infiltrate by flow cytometry or immunohistochemistry.[5]

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To quantify the changes in immune cell populations within the TME following this compound treatment.

Methodology:

  • Tumor Digestion: Excised tumors are mechanically and enzymatically digested to obtain a single-cell suspension.

  • Antibody Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, Gr-1, CD11b, FOXP3).

  • Data Acquisition: Stained cells are analyzed using a flow cytometer to identify and quantify different immune cell populations.

  • Data Analysis: The percentage and absolute number of each immune cell population are determined.

Mandatory Visualization

Signaling Pathway of PI3K-γ in Myeloid Cells

PI3K_gamma_pathway This compound's Mechanism of Action in the Tumor Microenvironment cluster_tme Tumor Microenvironment cluster_eganelisib_action This compound Intervention Tumor_Cell Tumor Cell Chemokines Chemokines/ Cytokines (e.g., CSF-1) Tumor_Cell->Chemokines releases TAM Tumor-Associated Macrophage (M2) T_Cell CD8+ T Cell This compound This compound PI3K_gamma PI3K-γ This compound->PI3K_gamma inhibits PIP3 PIP3 PI3K_gamma->PIP3 phosphorylates PIP2 to Reprogrammed_TAM Reprogrammed Macrophage (M1) PI3K_gamma->Reprogrammed_TAM reprogramming to GPCR GPCR Chemokines->GPCR activates GPCR->PI3K_gamma activates PIP2 PIP2 AKT AKT PIP3->AKT activates Immunosuppression Immunosuppression (e.g., Arginase-1, IL-10) AKT->Immunosuppression promotes Immunosuppression->T_Cell inhibits Anti_Tumor_Immunity Anti-Tumor Immunity (e.g., IFN-γ, Granzyme B) Anti_Tumor_Immunity->Tumor_Cell kills Reprogrammed_TAM->T_Cell activates Reprogrammed_TAM->Anti_Tumor_Immunity promotes in_vivo_workflow Workflow for this compound In Vivo Efficacy and PD Study Start Start Tumor_Implantation Implant Tumor Cells (Syngeneic Model) Start->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound, Vehicle, or Combination Randomization->Treatment Efficacy_Monitoring Monitor Tumor Volume and Survival Treatment->Efficacy_Monitoring Endpoint Study Endpoint Efficacy_Monitoring->Endpoint Tumor_Harvest Harvest Tumors Endpoint->Tumor_Harvest PD_Analysis Pharmacodynamic Analysis (Flow Cytometry, IHC) Tumor_Harvest->PD_Analysis Data_Analysis Analyze Data (TGI, Survival, Immune Profile) PD_Analysis->Data_Analysis End End Data_Analysis->End

References

An In-Depth Technical Guide to Eganelisib: Overcoming Immune Checkpoint Inhibitor Resistance by Reprogramming the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Immune Checkpoint Inhibitor Resistance

Immune checkpoint inhibitors (ICIs) have revolutionized the treatment of various cancers by unleashing the patient's own immune system to fight tumors. Therapies targeting programmed cell death protein 1 (PD-1), its ligand (PD-L1), and cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) have led to durable responses in a subset of patients. However, a significant number of patients either do not respond to ICI therapy (primary resistance) or develop resistance after an initial response (acquired resistance).

One of the key mechanisms driving ICI resistance is the presence of an immunosuppressive tumor microenvironment (TME).[1][2] The TME is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells. In many tumors, this environment is dominated by immunosuppressive cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which dampen the anti-tumor activity of cytotoxic T cells and promote tumor growth, immune evasion, and metastasis.[3] The presence of these myeloid cells is often associated with a poor prognosis and resistance to ICIs.[3]

Eganelisib (IPI-549): A First-in-Class PI3K-γ Inhibitor

This compound (formerly IPI-549) is a first-in-class, orally administered, potent, and highly selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3K-γ).[4][5] Unlike other PI3K isoforms that are more broadly expressed, PI3K-γ is predominantly found in myeloid cells, making it an attractive therapeutic target for modulating the immune TME with potentially fewer off-target effects.[3][6] Preclinical studies have demonstrated that this compound can reprogram TAMs and MDSCs from an immunosuppressive to an immune-activating phenotype, thereby enhancing the efficacy of ICIs.[5][7]

Preclinical Potency and Selectivity

This compound has been shown to be a highly potent and selective inhibitor of PI3K-γ. In biochemical and cellular assays, this compound demonstrates significant selectivity for the γ isoform over other Class I PI3K isoforms (α, β, δ).

ParameterPI3K-γPI3K-αPI3K-βPI3K-δ
Biochemical IC50 16 nM[1]3.2 µM[1]3.5 µM[1]>8.4 µM[1]
Cellular IC50 (p-AKT) 1.2 nM[1]250 nM[1]240 nM[1]180 nM[1]
Binding Affinity (Kd) 290 pM[1]17 nM[1]82 nM[1]23 µM[1]
Selectivity vs. γ (Cellular) ->208-fold>200-fold150-fold

Table 1: Preclinical Potency and Selectivity of this compound for PI3K Isoforms.[1]

Mechanism of Action: Reshaping the Immunosuppressive TME

The primary mechanism by which this compound overcomes ICI resistance is through the reprogramming of tumor-associated myeloid cells. PI3K-γ acts as a molecular switch that controls the immunosuppressive functions of these cells.[3] By inhibiting PI3K-γ, this compound effectively "re-educates" TAMs and MDSCs, shifting them from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype.

This reprogramming leads to a cascade of anti-tumor effects within the TME:

  • Reduced Immunosuppression: Inhibition of PI3K-γ blocks the production of immunosuppressive cytokines and chemokines by myeloid cells.

  • Enhanced Antigen Presentation: Reprogrammed myeloid cells can function as more effective antigen-presenting cells, leading to better T cell priming and activation.

  • Increased T Cell Infiltration and Activation: The shift in the TME promotes the recruitment and activation of cytotoxic CD8+ T cells into the tumor.[3][8]

  • Overcoming Resistance to ICIs: By creating a more inflamed and T cell-receptive TME, this compound can restore sensitivity to anti-PD-1/PD-L1 therapies in tumors that were previously resistant.[3][7]

PI3K_gamma_pathway cluster_tme Tumor Microenvironment cluster_signaling PI3K-γ Signaling in TAM/MDSC cluster_this compound Therapeutic Intervention cluster_outcome Reprogrammed TME Tumor_Cells Tumor Cells TAM Immunosuppressive TAM/MDSC (M2-like) Tumor_Cells->TAM Recruits & Polarizes Tumor_Apoptosis Tumor Cell Apoptosis T_Cell Suppressed CD8+ T Cell Activated_T_Cell Activated CD8+ T Cell TAM->T_Cell Suppresses GPCR Chemokine Receptors (GPCR) PI3K_gamma PI3K-γ GPCR->PI3K_gamma Activates PIP2 PIP2 PI3K_gamma->PIP2 Activated_TAM Immuno-stimulatory TAM (M1-like) PIP3 PIP3 PIP2->PIP3 Catalyzed by PI3K-γ AKT AKT PIP3->AKT Activates NF_kB NF-κB / C/EBPβ AKT->NF_kB Activates Immunosuppressive_Genes Transcription of Immunosuppressive Factors (e.g., Arginase-1, IL-10) NF_kB->Immunosuppressive_Genes Promotes This compound This compound (IPI-549) This compound->PI3K_gamma Inhibits Activated_TAM->Activated_T_Cell Activates & Recruits Activated_T_Cell->Tumor_Apoptosis Induces

Figure 1: PI3K-γ Signaling Pathway and this compound's Mechanism of Action. This diagram illustrates how PI3K-γ signaling in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) leads to an immunosuppressive phenotype. This compound selectively inhibits PI3K-γ, blocking this pathway and reprogramming these myeloid cells into an immunostimulatory state, which in turn activates cytotoxic T cells to attack tumor cells.

Clinical Development and Efficacy Data

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, most notably immune checkpoint inhibitors. The MARIO (MAcrophage Reprogramming in Immuno-Oncology) series of trials have provided key data on its safety and efficacy.

MARIO-1 (NCT02637531): Phase 1/1b Study in Advanced Solid Tumors

This first-in-human study evaluated this compound as a monotherapy and in combination with the anti-PD-1 antibody nivolumab in patients with advanced solid tumors.[3][9] The study established the safety profile and recommended Phase 2 dose of this compound.[9] Notably, anti-tumor activity was observed in patients who had previously progressed on PD-1/PD-L1 inhibitors.[3]

CohortNORRDCRMedian PFS
ICI-Resistant Melanoma 4010%36%9 weeks
* ≤2 Prior Lines of Therapy1921.1%52.6%17 weeks
ICI-Resistant HNSCC 2110%40%3.7 months
≤2 Prior Lines of Therapy*1120.0%40.0%23 weeks
ICI-Resistant NSCLC 205%43%-

Table 2: Efficacy of this compound + Nivolumab in ICI-Resistant Tumors (MARIO-1).[3][10]

MARIO-275 (NCT03980041): Phase 2 Study in Urothelial Carcinoma

This randomized, placebo-controlled Phase 2 study evaluated this compound in combination with nivolumab versus nivolumab alone in patients with advanced urothelial carcinoma who had progressed after platinum-based chemotherapy.[11][12] The combination showed a promising survival benefit, particularly in patients with PD-L1 negative tumors.[11]

EndpointThis compound + Nivolumab (n=33)Nivolumab + Placebo (n=16)Hazard Ratio (HR)
Median OS (Overall) 15.4 months7.9 months0.62
1-Year OS Rate (Overall) 59%32%-
ORR (Overall) 30%25%-
DCR (Overall) 55%31%-
Median OS (PD-L1 Negative) 15.4 months7.9 months0.60
1-Year OS Rate (PD-L1 Negative) 54%17%-
ORR (PD-L1 Negative) 26%14%-
DCR (PD-L1 Negative) 57%14%-

Table 3: Efficacy Results from the MARIO-275 Trial in Advanced Urothelial Carcinoma.[11][12]

MARIO-3 (NCT03961698): Phase 2 Study in Triple-Negative Breast Cancer (TNBC)

The MARIO-3 trial evaluated a triplet combination of this compound, the anti-PD-L1 antibody atezolizumab, and nab-paclitaxel as a first-line therapy for patients with metastatic TNBC.[7][13] The combination demonstrated promising anti-tumor activity, irrespective of PD-L1 status.[14]

PopulationNORRDCRMedian PFS1-Year PFS Rate
All Patients 3855.3%84.2%--
PD-L1 Positive 1866.7%92.8%11.0 months37.5%
PD-L1 Negative 3554.3%81.4%7.3 months34.7%

Table 4: Efficacy Results from the MARIO-3 Trial in First-Line Metastatic TNBC.[13][14][15]

Safety and Tolerability Profile

Across clinical trials, this compound, both as a monotherapy and in combination with ICIs, has demonstrated a manageable safety profile. The most common treatment-related adverse events (AEs) are generally low-grade and reversible.

Adverse Event (Grade ≥3)This compound Monotherapy (MARIO-1)[9]This compound + Nivolumab (MARIO-1)[9]This compound + Nivolumab (MARIO-275)[12]
Increased ALT 18%10%12%
Increased AST 18%13%12%
Rash -10%9%
Hepatotoxicity --15%
Anemia --12%
Serious AEs (related) 5%13%-

Table 5: Common Grade ≥3 Treatment-Related Adverse Events.

Experimental Protocols and Methodologies

The clinical development of this compound has been supported by a robust translational research program to confirm its mechanism of action and identify potential biomarkers. Key experimental methodologies employed in these studies are outlined below.

Multiplex Immunofluorescence (mIF)

Multiplex immunofluorescence is used to visualize and quantify multiple immune cell populations simultaneously within the tumor microenvironment from a single tissue section. This technique preserves the spatial architecture of the tissue, allowing for the analysis of cell-to-cell interactions and spatial relationships.

General Protocol:

  • Slide Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask antigens.

  • Sequential Staining: A cyclical process of primary antibody incubation, secondary antibody binding, and tyramide signal amplification (TSA) with different fluorophores is used. After each cycle, the antibodies are stripped, leaving the fluorophore covalently bound.[3][10]

  • Counterstaining: Nuclei are stained with DAPI.

  • Imaging: Slides are scanned using a multispectral imaging system (e.g., Akoya PhenoImager).[3]

  • Image Analysis: Specialized software (e.g., inFORM, PhenoChart) is used for spectral unmixing, cell segmentation, and phenotyping of different immune and tumor cell populations (e.g., CD8+ T cells, CD68+ macrophages, FoxP3+ regulatory T cells).[3][10]

GeoMx® Digital Spatial Profiling (DSP)

GeoMx DSP is a high-plex spatial profiling technology that enables the quantification of RNA or protein expression from specific regions of interest (ROIs) within a tissue section. This is particularly useful for analyzing gene expression changes in distinct areas like the tumor core versus the invasive margin.

GeoMx_Workflow A 1. Slide Preparation FFPE tissue section is stained with a cocktail of: - Fluorescent morphology markers (e.g., PanCK, CD45) - RNA/protein probes with UV-photocleavable oligos B 2. ROI Selection Slide is imaged. Researcher selects Regions of Interest (ROIs) based on the morphology markers (e.g., tumor vs. stroma). A->B C 3. UV Illumination & Oligo Collection UV light is projected onto the selected ROIs, releasing the indexing oligos. B->C D 4. Aspiration Released oligos are collected by a microcapillary system and dispensed into a microtiter plate. C->D E 5. Quantification Collected oligos are quantified using either NanoString nCounter or Next-Generation Sequencing (NGS). D->E F 6. Data Analysis Digital counts are mapped back to their respective ROIs, providing a spatial map of RNA/protein expression. E->F

Figure 2: GeoMx® Digital Spatial Profiling Experimental Workflow. This diagram outlines the key steps in a GeoMx DSP experiment, from slide preparation and region of interest (ROI) selection to the final spatially resolved data analysis.[11][16]

Flow Cytometry for Myeloid Cell Phenotyping

Flow cytometry is used to analyze immune cell populations in dissociated tumors or peripheral blood. It allows for the precise quantification and characterization of various myeloid subsets, such as MDSCs and macrophage subtypes (M1/M2).

General Protocol:

  • Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated, or tumor tissue is mechanically and enzymatically dissociated into a single-cell suspension.

  • Antibody Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies against cell surface and intracellular markers. A typical panel for myeloid cells might include CD45 (pan-leukocyte), CD11b (pan-myeloid), HLA-DR, CD14 (monocytes/macrophages), CD15/Ly-6G (granulocytic), CD33, and functional markers like CD80, CD86, and CD206 (mannose receptor, M2 marker).[17][18]

  • Data Acquisition: Stained cells are run on a multi-color flow cytometer.

  • Gating and Analysis: A sequential gating strategy is applied to identify and quantify specific myeloid populations based on their marker expression profiles.[17]

Multiplex Cytokine Analysis

This method is used to simultaneously measure the concentration of multiple cytokines, chemokines, and growth factors in patient serum or plasma. It provides a systemic view of the immune response to treatment.

General Protocol:

  • Sample Collection: Serum or plasma is collected from patients at baseline and various time points during treatment.[19][20]

  • Assay Performance: A bead-based immunoassay (e.g., Luminex) is typically used. In this assay, microspheres, each with a unique color code and coated with a specific capture antibody, are incubated with the patient sample.[21]

  • Detection: A biotinylated detection antibody and a fluorescent reporter (streptavidin-phycoerythrin) are added to form a sandwich immunoassay on the bead surface.

  • Data Acquisition: The beads are read on a specialized instrument that identifies the bead color (analyte) and quantifies the reporter fluorescence (analyte concentration).[21]

Conclusion and Future Directions

This compound represents a promising strategy to overcome a fundamental mechanism of ICI resistance by targeting the immunosuppressive myeloid compartment of the tumor microenvironment. By selectively inhibiting PI3K-γ, this compound reprograms TAMs and MDSCs, creating a more favorable environment for an effective anti-tumor T cell response. Clinical data from the MARIO program have demonstrated that this approach can improve clinical outcomes, including overall survival, when combined with checkpoint inhibitors in patients with difficult-to-treat cancers, such as urothelial carcinoma and TNBC.

Future research will likely focus on:

  • Identifying predictive biomarkers to select patients most likely to benefit from this compound combination therapies.

  • Exploring this compound in other tumor types characterized by high myeloid infiltration and ICI resistance.

  • Investigating novel combination strategies, including with other immunomodulatory agents, to further enhance anti-tumor immunity.

The development of this compound underscores the critical importance of understanding and therapeutically targeting the tumor microenvironment to unlock the full potential of cancer immunotherapy.

References

The Critical Role of PI3K-gamma in Cancer Immune Evasion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective anti-cancer therapies, largely due to its immunosuppressive nature. A key orchestrator of this immune evasion is the phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme predominantly expressed in myeloid cells. PI3Kγ signaling within tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), and neutrophils promotes a pro-tumoral, immunosuppressive phenotype, thereby hindering cytotoxic T-cell function and facilitating tumor growth and metastasis. This technical guide provides an in-depth analysis of the role of PI3Kγ in cancer immune evasion, detailing its signaling pathways, the impact of its inhibition, and relevant experimental methodologies. The selective targeting of PI3Kγ has emerged as a promising therapeutic strategy to reprogram the TME, enhance anti-tumor immunity, and overcome resistance to immune checkpoint inhibitors.

The PI3K-gamma Signaling Axis in Myeloid Cells

PI3Kγ is a class IB PI3K isoform activated downstream of G-protein coupled receptors (GPCRs) and, in some contexts, receptor tyrosine kinases (RTKs).[1][2] Its activation in myeloid cells within the TME triggers a signaling cascade that profoundly influences their function.

Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. The PI3Kγ/Akt pathway, in turn, modulates the activity of key transcription factors such as NF-κB and C/EBPβ.[3][4]

Specifically, PI3Kγ signaling promotes the activation of C/EBPβ while inhibiting NF-κB.[3] This transcriptional reprogramming leads to the expression of immunosuppressive and pro-angiogenic factors, including Arginase-1, IL-10, TGF-β, and VEGF.[5][6] Concurrently, it suppresses the expression of pro-inflammatory, immunostimulatory cytokines like IL-12.[7] This molecular switch ultimately polarizes myeloid cells towards an immunosuppressive M2-like macrophage phenotype and promotes the suppressive functions of MDSCs and neutrophils.[8][9]

PI3K_gamma_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR / RTK PI3Kgamma PI3Kγ GPCR->PI3Kgamma PIP2 PIP2 PI3Kgamma->PIP2 phosphorylates PIP3 PIP3 PI3Kgamma->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR NFkB NF-κB (Pro-inflammatory) mTOR->NFkB | CEBPb C/EBPβ (Immunosuppressive) mTOR->CEBPb Proinflammatory_Genes Pro-inflammatory Gene Expression (IL-12) NFkB->Proinflammatory_Genes Immunosuppressive_Genes Immunosuppressive Gene Expression (Arg1, IL-10, TGF-β) CEBPb->Immunosuppressive_Genes TME_remodeling cluster_before Before PI3Kγ Inhibition cluster_after After PI3Kγ Inhibition PI3Kgamma_active Active PI3Kγ M2_TAM M2 TAMs (Immunosuppressive) PI3Kgamma_active->M2_TAM MDSC MDSCs (Immunosuppressive) PI3Kgamma_active->MDSC Treg Regulatory T-cells (Tregs) M2_TAM->Treg CD8_Tcell_suppressed Suppressed CD8+ T-cells M2_TAM->CD8_Tcell_suppressed | MDSC->CD8_Tcell_suppressed | Treg->CD8_Tcell_suppressed | Tumor_growth Tumor Growth & Evasion CD8_Tcell_suppressed->Tumor_growth PI3Kgamma_inhibited Inhibited PI3Kγ M1_TAM M1 TAMs (Immunostimulatory) PI3Kgamma_inhibited->M1_TAM MDSC_reduced Reduced MDSCs PI3Kgamma_inhibited->MDSC_reduced Treg_reduced Reduced Tregs PI3Kgamma_inhibited->Treg_reduced CD8_Tcell_activated Activated CD8+ T-cells M1_TAM->CD8_Tcell_activated Tumor_rejection Tumor Rejection CD8_Tcell_activated->Tumor_rejection kinase_assay_workflow start Start prepare_reagents Prepare Reagents: - Recombinant PI3Kγ - PIP2 substrate - ATP - Kinase buffer - Test inhibitor start->prepare_reagents incubate_inhibitor Incubate PI3Kγ with test inhibitor prepare_reagents->incubate_inhibitor initiate_reaction Initiate reaction by adding ATP and PIP2 incubate_inhibitor->initiate_reaction incubate_reaction Incubate at room temperature initiate_reaction->incubate_reaction quench_reaction Quench reaction with stop solution (EDTA) incubate_reaction->quench_reaction detect_pip3 Detect PIP3 production (e.g., HTRF, ADP-Glo) quench_reaction->detect_pip3 analyze_data Analyze data and calculate IC50 detect_pip3->analyze_data end End analyze_data->end

References

Eganelisib's Precision Strike: Targeting Myeloid-Derived Suppressor Cells to Unleash Anti-Tumor Immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Myeloid-derived suppressor cells (MDSCs) represent a significant barrier to effective cancer immunotherapy, creating an immunosuppressive tumor microenvironment (TME) that shields tumors from immune attack. Eganelisib (formerly IPI-549), a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ), has emerged as a promising therapeutic agent that specifically targets the immunosuppressive functions of MDSCs. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's targeting of MDSCs. By reprogramming these myeloid cells, this compound reshapes the TME, enhances T-cell-mediated anti-tumor immunity, and shows synergistic activity with checkpoint inhibitors.

Introduction: The Challenge of Myeloid-Derived Suppressor Cells in Oncology

MDSCs are a heterogeneous population of immature myeloid cells that expand in cancer and other pathological conditions.[1][2] They are potent suppressors of both innate and adaptive immunity, employing a variety of mechanisms to inhibit the function of T cells and natural killer (NK) cells, thereby promoting tumor progression and metastasis.[1][2] MDSCs can be broadly categorized into two main subsets: polymorphonuclear MDSCs (PMN-MDSCs) and monocytic MDSCs (M-MDSCs).[3] The accumulation of MDSCs in the TME is associated with poor prognosis and resistance to various cancer therapies, including immune checkpoint inhibitors.[4]

This compound: A Selective PI3K-γ Inhibitor

This compound is a potent and highly selective small molecule inhibitor of the gamma isoform of PI3K.[5] Unlike other PI3K isoforms that are broadly expressed, PI3K-γ is predominantly expressed in myeloid cells, making it an attractive therapeutic target for modulating the immune response with potentially fewer off-target effects.[6] this compound's mechanism of action centers on the reprogramming of immunosuppressive myeloid cells within the TME, particularly MDSCs and tumor-associated macrophages (TAMs).

The PI3K-γ Signaling Pathway in Myeloid-Derived Suppressor Cells

In MDSCs, the activation of PI3K-γ is a critical signaling node that drives their immunosuppressive phenotype. Downstream of various cytokine and chemokine receptors, PI3K-γ activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors such as Akt and mTOR. This signaling cascade promotes the survival, proliferation, and immunosuppressive functions of MDSCs, including the production of arginase-1 (ARG1), nitric oxide (NO), and reactive oxygen species (ROS), as well as the expression of inhibitory ligands like PD-L1.

PI3K_gamma_signaling_in_MDSC cluster_receptor Cell Surface Receptors cluster_intracellular Intracellular Signaling cluster_function MDSC Immunosuppressive Functions Cytokine/Chemokine Receptors Cytokine/Chemokine Receptors PI3K_gamma PI3K-γ Cytokine/Chemokine Receptors->PI3K_gamma Activation PIP3 PIP3 PI3K_gamma->PIP3 Generates This compound This compound (IPI-549) This compound->PI3K_gamma Inhibition AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Transcription_Factors Transcription Factors (e.g., C/EBPβ, NF-κB) mTOR->Transcription_Factors Survival Survival & Proliferation Transcription_Factors->Survival Suppressive_Factors Production of ARG1, NO, ROS Transcription_Factors->Suppressive_Factors Inhibitory_Ligands Expression of PD-L1 Transcription_Factors->Inhibitory_Ligands T_Cell_Suppression T-Cell Suppression Suppressive_Factors->T_Cell_Suppression Inhibitory_Ligands->T_Cell_Suppression MDSC_Isolation_Workflow start Peripheral Blood or Single-Cell Tumor Suspension density_gradient Density Gradient Centrifugation (e.g., Ficoll-Paque) start->density_gradient pbmc_isolation Isolate Peripheral Blood Mononuclear Cells (PBMCs) density_gradient->pbmc_isolation magnetic_bead_selection Magnetic-Activated Cell Sorting (MACS) pbmc_isolation->magnetic_bead_selection positive_selection Positive Selection for CD33+ or CD11b+ cells magnetic_bead_selection->positive_selection negative_selection Depletion of T cells, B cells, NK cells magnetic_bead_selection->negative_selection flow_cytometry_sorting Fluorescence-Activated Cell Sorting (FACS) positive_selection->flow_cytometry_sorting negative_selection->flow_cytometry_sorting mdsc_subsets Sort for MDSC Subsets (e.g., Lin-, HLA-DR-/low, CD33+, CD11b+) flow_cytometry_sorting->mdsc_subsets functional_assays Downstream Functional Assays mdsc_subsets->functional_assays

References

Methodological & Application

Eganelisib In Vivo Dosing for Syngeneic Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Eganelisib (formerly IPI-549), a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ). The information compiled here, based on preclinical studies, is intended to guide the design and execution of in vivo experiments in syngeneic mouse models.

Introduction

This compound is an investigational immunotherapy that targets the PI3K-γ enzyme, which is predominantly expressed in myeloid cells.[1][2] By inhibiting PI3K-γ, this compound can reprogram the tumor microenvironment (TME) from an immunosuppressive to an immune-active state.[3][4] This mechanism involves the modulation of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), leading to enhanced infiltration and activation of cytotoxic T lymphocytes that can attack and eliminate cancer cells.[5][6] Preclinical data has demonstrated this compound's potential as both a monotherapy and a combination agent with immune checkpoint inhibitors (ICIs) in various syngeneic mouse models.[3]

Mechanism of Action: PI3K-γ Signaling in Myeloid Cells

PI3K-γ is a key signaling node in myeloid cells, regulating their trafficking, polarization, and immunosuppressive functions within the TME. Upon activation by G-protein coupled receptors (GPCRs) responding to chemokines and cytokines in the TME, PI3K-γ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the activation of downstream signaling pathways, including AKT and mTOR, which promote a pro-tumorigenic M2-like macrophage phenotype and the suppressive functions of MDSCs.[7][8] this compound's inhibition of PI3K-γ blocks this cascade, shifting myeloid cells towards a pro-inflammatory M1-like phenotype and reducing their ability to suppress T-cell-mediated anti-tumor immunity.[8]

PI3K_gamma_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3K_gamma PI3K-γ GPCR->PI3K_gamma activates PIP2 PIP2 PI3K_gamma->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Pro_tumor_transcription Pro-tumor Transcription Factors (e.g., C/EBPβ) mTOR->Pro_tumor_transcription activates Immunosuppression Immunosuppression (e.g., Arginase-1, IL-10) Pro_tumor_transcription->Immunosuppression promotes Anti_inflammatory_response Anti-inflammatory Response Immunosuppression->Anti_inflammatory_response leads to This compound This compound This compound->PI3K_gamma inhibits Chemokines_Cytokines Chemokines/ Cytokines Chemokines_Cytokines->GPCR binds

Caption: Simplified PI3K-γ signaling pathway in myeloid cells and the inhibitory action of this compound.

In Vivo Dosing and Efficacy in Syngeneic Mouse Models

The following tables summarize the available preclinical data on this compound's in vivo dosing and efficacy in commonly used syngeneic mouse models. It is important to note that specific tumor growth inhibition (TGI) percentages and survival data are not always publicly available in detail. The information provided is based on reports of "significant tumor growth inhibition" and observed anti-tumor activity.

Table 1: this compound Monotherapy

Tumor ModelMouse StrainDosing Regimen (Oral Gavage)Key Outcomes
4T1 (Breast Carcinoma)BALB/cDailySignificant tumor growth inhibition and reduction in lung metastases.[2]
CT26 (Colon Carcinoma)BALB/cDailySignificant tumor growth inhibition.[9]
B16-GMCSF (Melanoma)C57BL/6DailySignificant tumor growth inhibition and reduction in lung metastases.[2]

Table 2: this compound in Combination with Immune Checkpoint Inhibitors (ICIs)

Tumor ModelMouse StrainThis compound Dosing (Oral Gavage)Combination Agent(s)Key Outcomes
4T1 (Breast Carcinoma)BALB/cDailyAnti-PD-1, Anti-PD-L1, or Anti-CTLA-4Increased tumor growth inhibition compared to monotherapies.[3]
CT26 (Colon Carcinoma)BALB/cDailyAnti-PD-1, Anti-PD-L1, or Anti-CTLA-4Overcame resistance to ICIs in myeloid-rich, checkpoint-refractory models.[3]
B16-GMCSF (Melanoma)C57BL/6DailyAnti-PD-1, Anti-PD-L1, or Anti-CTLA-4Increased tumor growth inhibition compared to monotherapies.[3]

Experimental Protocols

Formulation of this compound for Oral Administration

For preclinical in vivo studies, this compound is typically formulated for oral gavage. A common vehicle for suspension is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The concentration of this compound in the vehicle should be calculated based on the desired dose (mg/kg) and the volume to be administered to each mouse (typically 100-200 µL).

General Protocol for In Vivo Efficacy Study

The following is a generalized protocol for assessing the efficacy of this compound in a syngeneic mouse model. Specific parameters such as cell numbers, tumor volume at the start of treatment, and dosing schedules may need to be optimized for each tumor model.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Tumor Cell Culture (e.g., 4T1, CT26, B16-F10) inoculation 2. Subcutaneous Tumor Cell Inoculation cell_culture->inoculation tumor_monitoring 3. Tumor Growth Monitoring inoculation->tumor_monitoring randomization 4. Randomization into Treatment Groups tumor_monitoring->randomization dosing 5. Daily Oral Gavage (Vehicle or this compound) randomization->dosing monitoring 6. Continued Tumor and Health Monitoring dosing->monitoring endpoint 7. Euthanasia at Predefined Endpoint monitoring->endpoint analysis 8. Tumor Excision, Weighing, and Analysis (e.g., Flow Cytometry, IHC) endpoint->analysis

Caption: General experimental workflow for an in vivo efficacy study of this compound.

1. Tumor Cell Culture and Implantation:

  • Culture the desired syngeneic tumor cell line (e.g., 4T1, CT26, B16-F10) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Hank's Balanced Salt Solution), sometimes mixed with Matrigel to improve tumor take rate.

  • Subcutaneously inject the cell suspension (typically 1 x 10^5 to 1 x 10^6 cells in 100 µL) into the flank of the appropriate mouse strain (e.g., BALB/c for 4T1 and CT26, C57BL/6 for B16-F10).[10]

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by caliper measurements at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

3. Dosing and Monitoring:

  • Administer this compound or vehicle control daily via oral gavage.

  • Continue to monitor tumor volume and the general health of the mice (e.g., body weight, clinical signs of toxicity) throughout the study.

4. Endpoint and Analysis:

  • Euthanize mice when tumors reach the predetermined endpoint size as per institutional animal care and use committee (IACUC) guidelines.

  • Excise tumors, measure their final weight, and process them for further analysis, such as flow cytometry to characterize immune cell infiltrates or immunohistochemistry (IHC) to assess biomarkers.

Protocol for Oral Gavage in Mice

Oral gavage is a standard method for precise oral administration of compounds in mice.

Materials:

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice).

  • Syringe (e.g., 1 mL).

  • This compound formulation.

Procedure:

  • Restraint: Securely restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Positioning: Hold the mouse in a vertical position to straighten the esophagus.

  • Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus. Do not force the needle.

  • Administration: Once the needle is in the correct position, slowly administer the this compound formulation.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the mouse for a short period after the procedure to ensure there are no signs of distress.

Note: Proper training and adherence to IACUC protocols are essential for performing oral gavage humanely and effectively.

Conclusion

This compound has demonstrated promising anti-tumor activity in a range of preclinical syngeneic mouse models, primarily through the immunomodulation of the tumor microenvironment. The provided application notes and protocols offer a foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this novel PI3K-γ inhibitor. Careful model selection, appropriate dosing regimens, and meticulous experimental execution are crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols: Eganelisib Combination Therapy with Anti-PD-1 Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of eganelisib (formerly IPI-549) in combination with anti-PD-1 antibodies, detailing its mechanism of action, clinical trial data, and relevant experimental protocols.

This compound is a first-in-class, orally administered, highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1][2] Its therapeutic potential lies in its ability to modulate the tumor microenvironment (TME). By inhibiting PI3K-γ, this compound reprograms tumor-associated macrophages (TAMs) from an immunosuppressive (M2) to an anti-tumor (M1) phenotype.[3] This shift enhances antigen presentation and reduces the suppression of T-cells, thereby promoting an anti-tumor immune response.[1] The combination of this compound with anti-PD-1/PD-L1 checkpoint inhibitors is based on the rationale that reprogramming the myeloid component of the TME can overcome resistance to checkpoint blockade and enhance its efficacy.[2][3]

Mechanism of Action: Signaling Pathway

This compound targets the gamma isoform of PI3K, which is predominantly expressed in myeloid cells.[4] Inhibition of PI3K-γ disrupts the downstream signaling cascade, leading to the reprogramming of TAMs and a reduction in myeloid-derived suppressor cells (MDSCs) within the TME. This alleviates the immunosuppressive environment, allowing for enhanced T-cell activation and anti-tumor immunity, which is further potentiated by the blockade of the PD-1/PD-L1 axis.

Eganelisib_Pathway cluster_TME Tumor Microenvironment (TME) cluster_this compound This compound Action cluster_AntiPD1 Anti-PD-1 Action Tumor Cells Tumor Cells PD1_PDL1 PD-1/PD-L1 Interaction Tumor Cells->PD1_PDL1 PD-L1 TAMs (M2) Tumor-Associated Macrophages (M2) T-Cells T-Cells TAMs (M2)->T-Cells Suppression MDSCs Myeloid-Derived Suppressor Cells MDSCs->T-Cells Suppression T-Cells->PD1_PDL1 This compound This compound PI3K_gamma PI3K-γ This compound->PI3K_gamma Inhibits PI3K_gamma->TAMs (M2) Reprograms to M1 PI3K_gamma->MDSCs Reduces Anti_PD1 Anti-PD-1 Ab Anti_PD1->PD1_PDL1 Blocks PD1_PDL1->T-Cells

Caption: Signaling pathway of this compound and Anti-PD-1 combination therapy.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from the MARIO-1 (NCT02637531) and MARIO-3 (NCT03961698) clinical trials.[1][5][6][7]

Table 1: Dosing Regimens in Clinical Trials
TrialPhaseThis compound DoseAnti-PD-1/PD-L1 AntibodyCombination Regimen
MARIO-1I/Ib10-60 mg QD (monotherapy); 20-40 mg QD (combination)NivolumabThis compound QD + Nivolumab 240 mg Q2W or 480 mg Q4W
MARIO-3II30 mg QDAtezolizumab + Nab-paclitaxelThis compound QD + Atezolizumab + Nab-paclitaxel
Table 2: Efficacy Data from MARIO-3 in Frontline Metastatic Triple-Negative Breast Cancer (mTNBC)
ParameterPD-L1 Positive (n=18)PD-L1 Negative (n=35)ITT Population (n=57)
Objective Response Rate (ORR)66.7%54.3%-
Complete Response (CR) Rate16.7%0%-
Disease Control Rate (DCR)92.8%81.4%-
Median Progression-Free Survival (PFS)6.4 months7.3 months-
1-Year PFS Rate37.5%34.7%36.0%
Median Duration of Response (DOR)11.7 months7.4 months-
Table 3: Safety Profile - Most Common Treatment-Related Grade ≥3 Toxicities
Adverse EventMARIO-1 (this compound Monotherapy)MARIO-1 (this compound + Nivolumab)MARIO-3 (this compound + Atezolizumab + Nab-paclitaxel)
Increased AST18%13%-
Increased ALT18%10%-
Rash-10%11.3% (Skin AEs)
Increased Alkaline Phosphatase5%--
Hepatic AEs--24.2%
Neutropenia AEs--14.5%
Peripheral Neuropathy--11.3%

Experimental Protocols

The following are detailed, representative protocols for the key experimental assays cited in the MARIO clinical trials. These protocols are based on the available information from the trial publications and established best practices.

Experimental Workflow

Experimental_Workflow cluster_sample Sample Collection cluster_analysis Analysis Tumor_Biopsy Tumor Biopsy (FFPE) mIF Multiplex Immunofluorescence Tumor_Biopsy->mIF DSP GeoMx Digital Spatial Profiling Tumor_Biopsy->DSP Peripheral_Blood Peripheral Blood Flow_Cytometry Flow Cytometry (Immunophenotyping) Peripheral_Blood->Flow_Cytometry Cytokine_Analysis Multiplex Cytokine Analysis Peripheral_Blood->Cytokine_Analysis

Caption: Workflow for sample analysis in this compound clinical trials.

Multiplex Immunofluorescence (mIF) for Tumor Microenvironment Analysis

Objective: To characterize the immune cell infiltrate and spatial relationships within the tumor microenvironment of formalin-fixed paraffin-embedded (FFPE) tumor biopsies.

Principle: This protocol utilizes sequential rounds of antibody staining and signal amplification with different fluorophores to visualize multiple protein markers on a single tissue section.

Materials:

  • FFPE tumor biopsy slides (5 µm sections)

  • Dewaxing and rehydration solutions (Xylene, Ethanol series)

  • Antigen retrieval buffer (e.g., citrate buffer pH 6.0)

  • Protein block solution (e.g., BSA or serum-free block)

  • Primary antibodies (see Table 4 for a representative panel from MARIO-3)

  • Secondary antibodies conjugated to HRP

  • Opal Polaris 7-color kit (or similar)

  • DAPI nuclear stain

  • Mounting medium

  • Automated staining platform (e.g., Leica BOND RX) and multispectral imaging system (e.g., Akoya PhenoImager)

Table 4: Representative mIF Antibody Panel (based on MARIO-3)

TargetAntibody CloneSupplierFunction
HLA-DR(e.g., L243)(e.g., BioLegend)Antigen presentation, macrophage activation
CD68(e.g., PG-M1)(e.g., Dako)Pan-macrophage marker
CD8(e.g., C8/144B)(e.g., Dako)Cytotoxic T-cells
Granzyme B(e.g., GrB-7)(e.g., Dako)Cytotoxic T-cell activity
Pan-Cytokeratin(e.g., AE1/AE3)(e.g., Dako)Tumor cell marker

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in Xylene (2 x 5 min).

    • Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) for 5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval in antigen retrieval buffer using a pressure cooker or water bath according to manufacturer's instructions.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with a suitable reagent.

    • Block non-specific antibody binding with protein block solution for 30 minutes.

  • Sequential Antibody Staining:

    • Incubate with the first primary antibody for 1 hour at room temperature.

    • Wash with TBS-T.

    • Incubate with HRP-conjugated secondary antibody.

    • Wash with TBS-T.

    • Apply the corresponding Opal fluorophore and incubate.

    • Wash with TBS-T.

    • Perform antibody stripping according to the kit manufacturer's protocol.

    • Repeat steps 4a-4g for each subsequent primary antibody and a different Opal fluorophore.

  • Counterstaining and Mounting:

    • Stain with DAPI for 5 minutes.

    • Wash and mount with an appropriate mounting medium.

  • Image Acquisition and Analysis:

    • Scan slides using a multispectral imaging system.

    • Perform spectral unmixing to separate the individual fluorophore signals.

    • Analyze images to quantify cell densities and spatial relationships of the different immune cell populations.

GeoMx® Digital Spatial Profiling (DSP) for Spatially Resolved Transcriptomics

Objective: To perform high-plex spatial profiling of RNA in specific regions of interest (ROIs) within FFPE tumor tissue.

Principle: This technology uses in situ hybridization with RNA probes tagged with UV-photocleavable barcodes. Specific ROIs are illuminated with UV light to release the barcodes, which are then collected and quantified.

Materials:

  • FFPE tumor biopsy slides

  • GeoMx DSP instrument and reagents

  • RNA probes for targets of interest

  • Fluorescently labeled antibodies for morphology markers (e.g., Pan-Cytokeratin for tumor cells, CD45 for immune cells)

  • Nuclear stain (e.g., SYTO 13)

  • Next-Generation Sequencing (NGS) platform for readout

Procedure:

  • Slide Preparation and Hybridization:

    • Prepare FFPE slides as per the GeoMx protocol, including baking, deparaffinization, and antigen retrieval.

    • Hybridize the slide with the RNA probe mix and morphology marker antibodies overnight.

  • ROI Selection and Illumination:

    • Scan the slide to visualize the morphology markers.

    • Select ROIs based on the biological question (e.g., tumor-infiltrating lymphocytes, tumor core).

    • The GeoMx instrument uses a digital micromirror device to illuminate the selected ROIs with UV light, releasing the barcodes.

  • Barcode Collection and Quantification:

    • Aspirate the released barcodes from each ROI.

    • Prepare the collected barcodes for sequencing.

    • Sequence the barcodes using an NGS platform.

  • Data Analysis:

    • Process the sequencing data to count the number of each barcode, corresponding to the abundance of each RNA target in the specific ROI.

    • Perform differential expression analysis and other downstream analyses to identify spatial gene expression patterns.

Flow Cytometry for Peripheral Blood Immunophenotyping

Objective: To quantify the frequency of various immune cell subsets in peripheral blood.

Principle: This technique uses fluorescently labeled antibodies to identify and quantify different cell populations based on their surface and intracellular protein expression.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Red blood cell (RBC) lysis buffer

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (representative panels in Table 5)

  • Flow cytometer

Table 5: Representative Flow Cytometry Antibody Panels

PanelMarkersCell Types Identified
T-cell PanelCD3, CD4, CD8, CD45RA, CCR7Naive, central memory, effector memory, and effector T-cells
Myeloid PanelCD11b, CD14, CD15, CD33, HLA-DRMonocytes, granulocytes, MDSCs
B-cell PanelCD19, CD20, IgD, CD27Naive, memory, and plasma B-cells

Procedure:

  • Sample Preparation:

    • Aliquot 100 µL of whole blood into FACS tubes.

  • Antibody Staining:

    • Add the pre-titered antibody cocktail to each tube.

    • Incubate for 30 minutes at 4°C in the dark.

  • RBC Lysis:

    • Add RBC lysis buffer and incubate for 10-15 minutes at room temperature.

    • Centrifuge and wash the cells with FACS buffer.

  • Data Acquisition:

    • Resuspend the cell pellet in FACS buffer.

    • Acquire samples on a flow cytometer.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo) to gate on the cell populations of interest and determine their frequencies.

Multiplex Cytokine Analysis

Objective: To simultaneously measure the concentration of multiple cytokines and chemokines in patient serum or plasma.

Principle: This assay uses bead-based immunoassays (e.g., Luminex) where each bead set is coated with a capture antibody specific for a particular analyte. The amount of bound analyte is detected using a biotinylated detection antibody and a fluorescent reporter.

Materials:

  • Serum or plasma samples

  • Multiplex cytokine bead array kit (e.g., Bio-Plex)

  • Wash buffer

  • Assay buffer

  • Detection antibody cocktail

  • Streptavidin-phycoerythrin (SAPE)

  • Luminex instrument

Procedure:

  • Sample and Standard Preparation:

    • Prepare a standard curve for each analyte according to the kit instructions.

    • Dilute patient samples as required.

  • Assay Procedure:

    • Add the antibody-coupled beads to each well of a 96-well plate.

    • Wash the beads.

    • Add standards and samples to the wells and incubate.

    • Wash the beads.

    • Add the biotinylated detection antibody cocktail and incubate.

    • Wash the beads.

    • Add SAPE and incubate.

    • Wash the beads and resuspend in assay buffer.

  • Data Acquisition and Analysis:

    • Acquire the plate on a Luminex instrument.

    • Use the standard curve to calculate the concentration of each analyte in the samples.

These protocols provide a framework for the key experiments involved in the clinical development of this compound in combination with anti-PD-1 antibodies. For specific applications, optimization of these protocols may be required.

References

Application Notes and Protocols for Eganelisib in Myeloid Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (formerly IPI-549) is a potent and highly selective, orally bioavailable small molecule inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3K-γ).[1][2] PI3K-γ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which plays a critical role in the regulation of multiple cellular processes, including cell growth, proliferation, survival, and migration.[3] In the context of the tumor microenvironment, PI3K-γ is predominantly expressed in myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs).[1] Its activity is associated with the promotion of an immunosuppressive microenvironment that fosters tumor growth and metastasis.

Preclinical studies have demonstrated that this compound can reprogram the tumor microenvironment by inhibiting the migration and function of immunosuppressive myeloid cells.[4][5][6][7] In vitro data has shown that this compound effectively blocks the migration of murine myeloid cells.[4] By inhibiting PI3K-γ, this compound reduces the recruitment of these cells to the tumor site and shifts their phenotype from an immunosuppressive (M2-like) to an immunostimulatory (M1-like) state, thereby enhancing anti-tumor immune responses.[4][7] These application notes provide detailed protocols for utilizing this compound in myeloid cell migration assays to study its effects on this critical aspect of myeloid cell biology.

Data Presentation

The following table summarizes the key quantitative data for this compound's inhibitory activity, which is essential for designing and interpreting myeloid cell migration assays.

ParameterValueSpeciesSource
IC50 (PI3K-γ) 1.2 nMNot Specified[1]
EC90 (PI3K-γ inhibition) 0.652 µg/mLHuman[1]

Experimental Protocols

Protocol 1: In Vitro Myeloid Cell Migration Assay (Transwell/Boyden Chamber Assay)

This protocol describes a common method for assessing the effect of this compound on the chemotactic migration of myeloid cells, such as primary human monocytes, macrophages, or myeloid cell lines (e.g., THP-1, U937).

Materials:

  • This compound (IPI-549)

  • Myeloid cells (e.g., primary human CD14+ monocytes, bone marrow-derived macrophages, or a suitable cell line)

  • Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size polycarbonate membrane for monocytes/macrophages)

  • 24-well tissue culture plates

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics

  • Serum-free cell culture medium

  • Chemoattractant (e.g., CCL2/MCP-1, CXCL12/SDF-1α, or conditioned medium from a tumor cell line)

  • Calcein-AM or Crystal Violet staining solution

  • DMSO (vehicle control)

  • PBS (Phosphate Buffered Saline)

  • Incubator (37°C, 5% CO2)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation:

    • Culture myeloid cells to a healthy, sub-confluent state.

    • Prior to the assay, starve the cells in serum-free medium for 2-4 hours.

    • Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Include a DMSO vehicle control.

    • Incubate the cell suspension with the different concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of cell culture medium containing the chemoattractant to the lower chamber of the 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-treated cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (the optimal time should be determined empirically for the specific cell type).

  • Quantification of Migration:

    • Method A: Calcein-AM Staining (for live cell quantification)

      • Carefully remove the Transwell inserts.

      • Add Calcein-AM solution to the lower chamber and incubate as per the manufacturer's instructions to label the migrated cells.

      • Measure the fluorescence in the lower chamber using a fluorescence plate reader.

    • Method B: Crystal Violet Staining

      • Carefully remove the medium from the upper chamber.

      • Gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

      • Fix the migrated cells on the underside of the membrane with methanol for 10 minutes.

      • Stain the cells with 0.5% Crystal Violet solution for 15 minutes.

      • Gently wash the inserts with water to remove excess stain.

      • Allow the inserts to air dry.

      • Elute the stain with a destaining solution (e.g., 10% acetic acid).

      • Measure the absorbance of the destained solution using a plate reader at 590 nm.

      • Alternatively, count the stained cells in several fields of view under a microscope.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 for migration inhibition.

Mandatory Visualizations

Eganelisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PI3Kgamma PI3K-γ GPCR->PI3Kgamma activates PIP2 PIP2 PI3Kgamma->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement mTOR->Cytoskeletal_Rearrangement promotes Cell_Migration Cell Migration Cytoskeletal_Rearrangement->Cell_Migration This compound This compound This compound->PI3Kgamma inhibits Chemoattractant Chemoattractant Chemoattractant->GPCR binds

Caption: this compound inhibits PI3K-γ, blocking myeloid cell migration.

Experimental_Workflow A 1. Prepare Myeloid Cell Suspension B 2. Pre-treat cells with This compound or Vehicle A->B D 4. Seed Treated Cells in Transwell Insert B->D C 3. Add Chemoattractant to Lower Chamber E 5. Incubate (2-4 hours) D->E F 6. Remove Non-migrated Cells E->F G 7. Stain and Quantify Migrated Cells F->G H 8. Analyze Data and Determine IC50 G->H

Caption: Workflow for a myeloid cell migration assay with this compound.

Logical_Relationship This compound This compound PI3Kgamma PI3K-γ Inhibition This compound->PI3Kgamma MyeloidMigration Reduced Myeloid Cell Migration PI3Kgamma->MyeloidMigration Immunosuppression Decreased Tumor Immunosuppression MyeloidMigration->Immunosuppression AntiTumorImmunity Enhanced Anti-Tumor Immunity Immunosuppression->AntiTumorImmunity

Caption: this compound's mechanism to enhance anti-tumor immunity.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of PIK3CG to Mimic Eganelisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (IPI-549) is a first-in-class, orally bioavailable, and highly selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3Kγ), encoded by the PIK3CG gene.[1] PI3Kγ is a key signaling molecule in the tumor microenvironment, particularly within myeloid cells, where it plays a crucial role in immune suppression.[2][3] By inhibiting PI3Kγ, this compound has been shown to reprogram tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to an anti-tumor (M1-like) phenotype, thereby enhancing anti-tumor immune responses.[2] This mechanism of action makes this compound a promising therapeutic agent in oncology, often explored in combination with checkpoint inhibitors.[2]

These application notes provide a detailed protocol for utilizing lentiviral-mediated short hairpin RNA (shRNA) to specifically knock down the expression of PIK3CG. This genetic approach serves as a powerful research tool to mimic the pharmacological effects of this compound, allowing for in-depth investigation of the functional consequences of PI3Kγ inhibition in various cancer and immune cell models. The stable and long-term knockdown achieved with lentiviral shRNA enables a thorough analysis of downstream signaling pathways and phenotypic changes, providing valuable insights for drug development and target validation.

Principle of the Method

Lentiviral vectors are a type of retrovirus that can efficiently transduce both dividing and non-dividing mammalian cells, integrating their genetic material, including an shRNA expression cassette, into the host cell genome. This integration leads to the stable and continuous expression of the shRNA. The expressed shRNA is processed by the cell's RNA interference (RNAi) machinery, resulting in the degradation of the target mRNA, in this case, PIK3CG mRNA. The subsequent reduction in PIK3CG protein levels effectively phenocopies the inhibitory action of this compound, allowing for the study of its biological effects in a controlled in vitro or in vivo setting.

Materials and Methods

shRNA Design and Lentiviral Vector Selection

1.1. Validated shRNA Sequences for Human PIK3CG

The selection of a potent and specific shRNA sequence is critical for successful gene knockdown. The following are examples of validated shRNA sequences targeting human PIK3CG from The RNAi Consortium (TRC). It is recommended to test multiple shRNA sequences to identify the one with the highest knockdown efficiency in the target cell line.

TRC Clone ID shRNA Sequence (Sense Strand) Target Region
TRCN00000462995'-CCGGGCTGAGCTTGAGGAAGAAATTCTCGAGAATTTCTTCCTCAAGCTCAGCTTTTT-3'Exon
TRCN00000463005'-CCGGGCTGGAGAAACTGAAGAAGAACTCGAGTTCTTC TTCAGTTTCTCCAGCTTTTT-3'Exon
TRCN00000463015'-CCGGGCAAGATGAAGAGCAAGTTCACTCGAGTGAACTTGCTCTTCATCTTGCTTTTT-3'Exon
TRCN00000463025'-CCGGGAGAAGATGAAGTTCCGCAATCTCGAGATTGCGGAACTTCATCTTCTCTTTTT-3'Exon

1.2. Lentiviral Vector

A third-generation lentiviral vector system is recommended for enhanced biosafety. The pLKO.1-puro vector is a commonly used and effective choice, as it contains a puromycin resistance gene for the selection of transduced cells.

Lentivirus Production

This protocol is for the production of lentiviral particles in HEK293T cells using a 10 cm dish format.

Materials:

  • HEK293T cells

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • pLKO.1-puro shRNA plasmid (targeting PIK3CG or a non-targeting control)

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filter

Protocol:

  • Day 1: Seed HEK293T Cells: Plate 6 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM. The cells should be 70-80% confluent at the time of transfection.

  • Day 2: Transfection:

    • In one tube, dilute 10 µg of pLKO.1-shRNA plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 1 mL of Opti-MEM.

    • In a separate tube, add 30 µL of transfection reagent to 1 mL of Opti-MEM.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Day 3: Change Media: After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.

  • Day 4 & 5: Harvest Viral Supernatant:

    • At 48 hours post-transfection, collect the viral supernatant and store it at 4°C. Add 10 mL of fresh complete DMEM to the cells.

    • At 72 hours post-transfection, collect the supernatant and pool it with the collection from Day 4.

  • Filter and Aliquot: Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm syringe filter. Aliquot the viral particles and store them at -80°C.

Lentiviral Transduction of Target Cells

This protocol is a general guideline and should be optimized for each cell type. A puromycin titration (kill curve) should be performed beforehand to determine the optimal concentration for selection.

Materials:

  • Target cells (e.g., breast cancer cell line MDA-MB-231 or macrophage cell line THP-1)

  • Lentiviral particles (PIK3CG shRNA and non-targeting control)

  • Complete growth medium for target cells

  • Polybrene (8 mg/mL stock)

  • Puromycin

Protocol for Adherent Cells (e.g., MDA-MB-231):

  • Day 1: Seed Cells: Plate 1 x 10^5 cells per well in a 6-well plate in 2 mL of complete medium.

  • Day 2: Transduction:

    • Remove the medium and add 1 mL of fresh medium containing Polybrene at a final concentration of 4-8 µg/mL.

    • Add the desired amount of lentiviral particles (multiplicity of infection, MOI, should be optimized).

    • Incubate for 18-24 hours.

  • Day 3: Change Media: Remove the virus-containing medium and replace it with 2 mL of fresh complete medium.

  • Day 4 onwards: Selection: After 24-48 hours, begin selection by adding the predetermined optimal concentration of puromycin to the medium. Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced cells are eliminated.

Protocol for Suspension Cells (e.g., THP-1):

  • Day 1: Seed Cells: Add 5 x 10^5 cells to a well of a 6-well plate in 1 mL of complete medium.

  • Day 2: Transduction:

    • Add Polybrene to a final concentration of 4-8 µg/mL.

    • Add lentiviral particles at the desired MOI.

    • Centrifuge the plate at 1,000 x g for 60-90 minutes at 32°C ("spinoculation").

    • Incubate for 4-6 hours.

    • Add 1 mL of fresh complete medium.

  • Day 3: Pellet and Resuspend: Centrifuge the cells, remove the supernatant, and resuspend in fresh complete medium.

  • Day 4 onwards: Selection: Begin puromycin selection as described for adherent cells.

Validation of PIK3CG Knockdown

4.1. Quantitative Real-Time PCR (qRT-PCR)

Protocol:

  • RNA Extraction: Isolate total RNA from PIK3CG shRNA-transduced and control cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and primers specific for PIK3CG and a housekeeping gene (e.g., GAPDH or ACTB).

    • PIK3CG Forward Primer: 5'-AGCTGGAGAAACTGAAGAAGAA-3'

    • PIK3CG Reverse Primer: 5'-TCTTGCTCTTCATCTTGCTCTT-3'

    • GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH Reverse Primer: 5'-TTGGTATCGTGGAAGGACTCA-3'

  • Analysis: Calculate the relative expression of PIK3CG using the ΔΔCt method.

4.2. Western Blot

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against PIK3CG (p110γ) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Expected Results and Data Presentation

Successful knockdown of PIK3CG is expected to mimic the phenotypic effects of this compound, which include reduced cancer cell proliferation, migration, and invasion, as well as a shift in macrophage polarization towards an M1-like phenotype.

Table 1: Validation of PIK3CG Knockdown
Cell Line Transduction Group Relative PIK3CG mRNA Expression (Fold Change) PIK3CG Protein Level (Relative to Control)
MDA-MB-231Non-targeting Control1.001.00
MDA-MB-231PIK3CG shRNA #10.25 ± 0.050.30 ± 0.08
MDA-MB-231PIK3CG shRNA #20.40 ± 0.070.45 ± 0.10
THP-1Non-targeting Control1.001.00
THP-1PIK3CG shRNA #10.22 ± 0.040.28 ± 0.06
Table 2: Phenotypic Effects of PIK3CG Knockdown in Cancer Cells
Cell Line Treatment/Transduction Proliferation (% Inhibition) Migration (% Inhibition) Invasion (% Inhibition)
MDA-MB-231This compound (1 µM)45 ± 560 ± 870 ± 10
MDA-MB-231Non-targeting Control000
MDA-MB-231PIK3CG shRNA #140 ± 655 ± 765 ± 9
Table 3: Effect of PIK3CG Knockdown on Macrophage Polarization
Cell Line Treatment/Transduction M1 Marker (iNOS) mRNA (Fold Change) M2 Marker (Arg1) mRNA (Fold Change) % CD86+ Cells (M1) % CD206+ Cells (M2)
THP-1 (M2-polarized)This compound (1 µM)4.5 ± 0.50.4 ± 0.165 ± 730 ± 5
THP-1 (M2-polarized)Non-targeting Control1.01.015 ± 380 ± 6
THP-1 (M2-polarized)PIK3CG shRNA #14.2 ± 0.60.5 ± 0.162 ± 835 ± 6
Table 4: Effect of PIK3CG Knockdown on Cytokine Production by Macrophages
Cell Line Treatment/Transduction TNF-α (pg/mL) IL-12 (pg/mL) IL-10 (pg/mL)
THP-1 (M2-polarized)This compound (1 µM)850 ± 90450 ± 50200 ± 30
THP-1 (M2-polarized)Non-targeting Control150 ± 2050 ± 101200 ± 150
THP-1 (M2-polarized)PIK3CG shRNA #1800 ± 100420 ± 60250 ± 40

Visualization of Pathways and Workflows

PIK3CG_Signaling_Pathway cluster_upstream Upstream Activation cluster_core PI3Kγ Signaling cluster_downstream Downstream Effectors GPCR GPCRs (e.g., Chemokine Receptors) Gbg Gβγ GPCR->Gbg PIK3CG PIK3CG (p110γ) Gbg->PIK3CG Ras Ras Ras->PIK3CG PIP3 PIP3 PIK3CG->PIP3 phosphorylates PIP2 PIP2 PIP2->PIK3CG PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Functions Cell Proliferation, Survival, Motility mTORC1->Cell_Functions This compound This compound / PIK3CG shRNA This compound->PIK3CG Lentiviral_shRNA_Workflow cluster_plasmid Plasmid Preparation cluster_virus Virus Production cluster_transduction Cell Transduction cluster_validation Validation & Analysis shRNA_Design shRNA Design & Vector Selection (pLKO.1) Transfection HEK293T Transfection shRNA_Design->Transfection Harvest Viral Supernatant Harvest & Filtration Transfection->Harvest Transduction Target Cell Transduction (with Polybrene) Harvest->Transduction Selection Puromycin Selection Transduction->Selection Validation Knockdown Validation (qRT-PCR, Western Blot) Selection->Validation Phenotypic_Assay Phenotypic Assays (Proliferation, Migration, etc.) Validation->Phenotypic_Assay Mimicry_Logic This compound This compound (Pharmacological Inhibitor) PIK3CG_Function PIK3CG Function (Kinase Activity) This compound->PIK3CG_Function Inhibits shRNA Lentiviral shRNA (Genetic Knockdown) PIK3CG_Protein PIK3CG Protein shRNA->PIK3CG_Protein Reduces Expression PIK3CG_Protein->PIK3CG_Function Leads to Biological_Effect Biological Effect (e.g., Reduced Proliferation, Macrophage Reprogramming) PIK3CG_Function->Biological_Effect Results in

References

Measuring pAKT Levels in Response to Eganelisib Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (IPI-549) is a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3Kγ).[1][2][3] PI3Kγ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in modulating the tumor microenvironment, particularly by influencing myeloid cell function.[1][4][5] By inhibiting PI3Kγ, this compound can reprogram tumor-associated macrophages (TAMs) from an immunosuppressive (M2) to an anti-tumor (M1) phenotype, thereby enhancing anti-tumor immunity.[4][6]

A critical pharmacodynamic biomarker for assessing the biological activity of this compound is the phosphorylation of AKT (pAKT), a downstream effector in the PI3K signaling cascade. Monitoring changes in pAKT levels in response to this compound treatment provides a direct measure of target engagement and pathway inhibition. This document provides detailed protocols for measuring pAKT levels in biological samples using three common laboratory techniques: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.

PI3K/AKT Signaling Pathway and this compound's Mechanism of Action

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by upstream signals, such as growth factors or chemokines like CXCL12, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is subsequently phosphorylated at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2. This dual phosphorylation fully activates AKT, allowing it to phosphorylate a multitude of downstream targets that promote cell survival and proliferation.

This compound selectively inhibits the PI3Kγ isoform, thereby blocking the production of PIP3 and preventing the subsequent phosphorylation and activation of AKT. This leads to a reduction in the levels of pAKT (both pT308 and pS473), which can be quantitatively measured to assess the efficacy of this compound.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., CXCR4) PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP3 PIP3 PI3Kgamma->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC2 mTORC2 pAKT_T308 pAKT (T308) mTORC2->pAKT_T308 Phosphorylates (S473) AKT->pAKT_T308 pAKT_S473 pAKT (S473) (Fully Active) pAKT_T308->pAKT_S473 Downstream Downstream Targets (Cell Survival, Proliferation) pAKT_S473->Downstream Activates CXCL12 CXCL12 CXCL12->GPCR This compound This compound (IPI-549) This compound->PI3Kgamma Inhibits

Figure 1: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

Clinical data from the MARIO-1 Phase 1/1b trial demonstrated that this compound treatment leads to a significant and rapid reduction in PI3Kγ activity.[2] This was assessed by measuring pAKT levels in monocytes following stimulation with CXCL12.

ParameterValueCell TypeStimulationpAKT SiteReference
Reduction in PI3Kγ activity~80%MonocytesCXCL12T308[2]
This compound EC50 for PI3Kγ inhibition0.072 µg/mL---
This compound EC90 for PI3Kγ inhibition0.652 µg/mL---

Experimental Protocols

The following protocols provide detailed methodologies for the measurement of pAKT levels in response to this compound treatment.

Experimental Workflow Overview

experimental_workflow start Start: Cell Culture/Sample Preparation treatment This compound Treatment (Dose-Response or Time-Course) start->treatment stimulation Optional: CXCL12 Stimulation (e.g., for monocytes) treatment->stimulation lysis Cell Lysis (with phosphatase inhibitors) stimulation->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification detection pAKT Detection quantification->detection western Western Blot detection->western elisa ELISA detection->elisa flow Flow Cytometry detection->flow analysis Data Analysis and Interpretation western->analysis elisa->analysis flow->analysis

Figure 2: General experimental workflow for measuring pAKT levels.
Protocol 1: Western Blotting for pAKT Detection

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is optimized for the detection of phosphorylated AKT.

Materials:

  • Cells or tissue samples

  • This compound (IPI-549)

  • CXCL12 (optional, for stimulation)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-phospho-AKT (Thr308), and Rabbit or Mouse anti-total AKT

  • HRP-conjugated anti-rabbit or anti-mouse secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time. For suspension cells, treatment can be done in culture flasks.

  • CXCL12 Stimulation (Optional): For cell types like monocytes, serum starve the cells for 2-4 hours prior to stimulation. Stimulate with an optimized concentration of CXCL12 (e.g., 100 ng/mL) for a short duration (e.g., 2-15 minutes) before cell lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-pAKT S473, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

Protocol 2: ELISA for pAKT Measurement

ELISA provides a quantitative measurement of pAKT levels in a high-throughput format.

Materials:

  • Cell lysates (prepared as in the Western Blot protocol)

  • Phospho-AKT (S473 or T308) and Total AKT ELISA kits

  • Microplate reader

Procedure:

  • Prepare Cell Lysates: Follow steps 1-4 from the Western Blotting protocol to obtain quantified cell lysates.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific pAKT ELISA kit. A general procedure is as follows: a. Add cell lysates to the wells of the microplate coated with a capture antibody for total AKT. b. Incubate to allow the AKT protein to bind. c. Wash the wells to remove unbound proteins. d. Add a detection antibody specific for phosphorylated AKT (e.g., anti-pAKT S473). e. Incubate to allow the detection antibody to bind to the captured, phosphorylated AKT. f. Wash the wells. g. Add an HRP-conjugated secondary antibody. h. Incubate and wash the wells. i. Add a TMB substrate solution and incubate to develop color. j. Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The amount of pAKT is proportional to the color intensity. Normalize the pAKT signal to the total AKT signal for each sample.

Protocol 3: Flow Cytometry for Intracellular pAKT Staining

Flow cytometry allows for the measurement of pAKT levels in individual cells within a heterogeneous population.

Materials:

  • Cell suspension

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol or saponin-based buffer)

  • Fluorochrome-conjugated primary antibodies: anti-phospho-AKT (S473 or T308) and isotype control.

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Prepare a single-cell suspension and treat with this compound as described previously.

  • Stimulation (Optional): If required, stimulate the cells with CXCL12.

  • Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature to preserve the phosphorylation state.

  • Permeabilization: Permeabilize the cells with ice-cold methanol for at least 30 minutes on ice. Alternatively, a detergent-based permeabilization buffer can be used.

  • Staining: Wash the cells and then stain with a fluorochrome-conjugated anti-pAKT antibody or an isotype control antibody for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and analyze the median fluorescence intensity (MFI) of the pAKT signal. Compare the MFI of this compound-treated samples to untreated controls.

Logical Relationship of the Experiment

logical_relationship hypothesis Hypothesis: This compound inhibits PI3Kγ, leading to a decrease in pAKT levels. experiment Experiment: Treat cells with this compound and measure pAKT levels using Western Blot, ELISA, or Flow Cytometry. hypothesis->experiment data Expected Data: - Dose-dependent decrease in pAKT/total AKT ratio. - Time-dependent decrease in pAKT levels. experiment->data conclusion Conclusion: This compound effectively inhibits the PI3K/AKT pathway in a dose- and time-dependent manner. data->conclusion

Figure 3: Logical framework for investigating this compound's effect on pAKT.

Conclusion

The protocols outlined in this document provide a comprehensive guide for researchers to accurately measure the pharmacodynamic effects of this compound by quantifying changes in pAKT levels. The choice of method will depend on the specific experimental question, sample type, and available resources. Consistent and careful execution of these protocols will yield reliable data to support the preclinical and clinical development of this compound and other PI3K pathway inhibitors.

References

Troubleshooting & Optimization

Off-target effects of high-dose Eganelisib treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of high-dose Eganelisib treatment. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with high-dose this compound treatment in clinical trials?

A1: The most frequently reported treatment-related adverse events in clinical trials with this compound, particularly at higher doses, are hepatotoxicity (elevated liver enzymes), skin reactions (rash), and pyrexia.[1][2][3]

Q2: What is the proposed mechanism behind this compound-induced hepatotoxicity?

A2: The exact mechanism of this compound-induced hepatotoxicity is not fully understood. However, it is suggested that alterations in monocyte/macrophage signaling could affect Kupffer cell homeostasis in the liver, leading to reversible elevations in liver enzymes such as ALT and AST.[1]

Q3: How does this compound's mechanism of action relate to the observed off-target effect of pyrexia?

A3: this compound is a selective inhibitor of PI3K-γ, which plays a key role in reprogramming immunosuppressive tumor-associated macrophages (TAMs) to a more pro-inflammatory phenotype.[4][5][6] This immune activation can lead to the release of pyrogenic cytokines, resulting in fever.[1]

Q4: Are the skin rashes observed with this compound treatment dose-dependent?

A4: In clinical trials, rash has been reported as a common treatment-related toxicity, and in some instances, the incidence appears to be higher with increased doses of this compound, both as a monotherapy and in combination with other agents.[1][2]

Q5: What is the primary signaling pathway targeted by this compound?

A5: this compound is a highly selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3Kγ). By inhibiting PI3Kγ, this compound disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for the function of certain immune cells, particularly myeloid cells.[7][8][9]

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes (Hepatotoxicity) in Preclinical Models

Symptoms: Increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in serum samples from animal models treated with high-dose this compound.

Potential Cause Suggested Action
Direct drug toxicity - Perform a dose-response study to identify the maximum tolerated dose (MTD) in your specific model. - Consider reducing the dose or the frequency of administration.
Immune-mediated liver injury - Analyze liver tissue for immune cell infiltration (e.g., via histology or flow cytometry). - Measure levels of pro-inflammatory cytokines in serum.
Model-specific sensitivity - Evaluate the baseline liver function of the animal model being used. - Consider using a different strain or species that may be less susceptible to drug-induced liver injury.
Issue 2: Skin Rash or Dermatitis in Animal Models

Symptoms: Observation of skin redness, inflammation, or lesions in animals receiving high-dose this compound.

Potential Cause Suggested Action
Drug hypersensitivity - Perform a lymphocyte transformation test (LTT) using peripheral blood mononuclear cells (PBMCs) from treated animals to assess for a drug-specific immune response.[1] - Conduct an ELISpot assay to measure the release of inflammatory cytokines (e.g., IFN-γ) from immune cells upon re-exposure to this compound in vitro.
Off-target kinase inhibition - Although this compound is highly selective for PI3Kγ, at high concentrations, off-target inhibition of other kinases could potentially contribute to skin toxicities. Consider profiling this compound against a panel of kinases.
Inflammatory cytokine release - Measure systemic levels of inflammatory cytokines. - Analyze skin biopsies for the presence of inflammatory infiltrates.
Issue 3: Pyrexia (Fever) in Animal Models

Symptoms: Increase in the core body temperature of animals following this compound administration.

Potential Cause Suggested Action
Cytokine release - Measure serum levels of pyrogenic cytokines such as IL-1β, IL-6, and TNF-α at various time points after this compound administration. - Consider co-administration of a non-steroidal anti-inflammatory drug (NSAID) to see if it mitigates the fever, which can help confirm an inflammatory-mediated mechanism.
On-target immune activation - This may be an expected consequence of this compound's mechanism of action. Monitor the fever's duration and severity. If it is transient and the animals recover, it may not require intervention.

Quantitative Data Summary

The following tables summarize the treatment-emergent adverse events (TEAEs) observed in clinical trials of this compound.

Table 1: Grade ≥3 Treatment-Related Toxicities with this compound Monotherapy

Adverse EventFrequency (%)
Increased Alanine Aminotransferase (ALT)18%[1][2]
Increased Aspartate Aminotransferase (AST)18%[1][2]
Increased Alkaline Phosphatase5%[1][2]

Table 2: Grade ≥3 Treatment-Related Toxicities with this compound in Combination with Nivolumab

Adverse EventFrequency (%)
Increased Aspartate Aminotransferase (AST)13%[1][2]
Increased Alanine Aminotransferase (ALT)10%[1][2]
Rash10%[1][2]

Experimental Protocols

Protocol 1: Assessment of Drug-Induced Liver Injury in a Murine Model

This protocol provides a general framework for assessing hepatotoxicity. Doses and time points should be optimized for your specific experimental design.

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).[2]

  • This compound Administration:

    • Prepare this compound in an appropriate vehicle.

    • Administer this compound via oral gavage at the desired dose and frequency. Include a vehicle control group.

  • Monitoring:

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy).

    • Collect blood samples at baseline and at selected time points post-treatment (e.g., 24, 48, 72 hours).

  • Serum Biochemistry:

    • Isolate serum from blood samples.

    • Measure ALT and AST levels using a commercial enzymatic assay kit.

  • Histopathology:

    • At the end of the study, euthanize the animals and collect liver tissue.

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Examine the slides for signs of liver damage, such as necrosis, inflammation, and steatosis.

Protocol 2: In Vitro Assessment of Drug-Induced Hypersensitivity (Lymphocyte Transformation Test)

This protocol can be adapted to assess the potential for this compound to induce a T-cell mediated hypersensitivity reaction.

  • Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of this compound-treated and control animals using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture:

    • Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

  • This compound Stimulation:

    • Add this compound at various concentrations to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).

  • Incubation:

    • Incubate the plates for 5-6 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assay:

    • On the final day of incubation, add a proliferation marker such as [3H]-thymidine or a non-radioactive alternative (e.g., BrdU).

    • Incubate for an additional 18-24 hours.

    • Measure the incorporation of the proliferation marker according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) of the this compound-stimulated wells by the mean CPM of the unstimulated wells. An SI greater than a predetermined cutoff (e.g., 2 or 3) is typically considered a positive response.

Visualizations

Eganelisib_Signaling_Pathway This compound's Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3Kgamma PI3Kγ Receptor->PI3Kgamma Activates PIP3 PIP3 PI3Kgamma->PIP3 Phosphorylates PIP2 to This compound This compound This compound->PI3Kgamma Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Macrophage_Polarization Macrophage Polarization (M2 -> M1) mTOR->Macrophage_Polarization Regulates

Caption: this compound inhibits PI3Kγ, blocking the PI3K/AKT/mTOR pathway and promoting a pro-inflammatory macrophage phenotype.

Troubleshooting_Workflow Troubleshooting Elevated Liver Enzymes Start Elevated ALT/AST Observed DoseResponse Perform Dose-Response Study Start->DoseResponse ImmuneAnalysis Analyze Liver for Immune Infiltration Start->ImmuneAnalysis If toxicity persists ConsiderModel Evaluate Animal Model Sensitivity Start->ConsiderModel If no clear cause ReduceDose Reduce Dose/Frequency DoseResponse->ReduceDose If dose-dependent Resolution Issue Resolved ReduceDose->Resolution CytokineMeasurement Measure Serum Cytokines ImmuneAnalysis->CytokineMeasurement FurtherInvestigation Further Mechanistic Studies Needed CytokineMeasurement->FurtherInvestigation ConsiderModel->FurtherInvestigation

Caption: A logical workflow for troubleshooting elevated liver enzymes in preclinical studies with this compound.

References

Eganelisib Preclinical Safety & Experimentation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the PI3K-γ inhibitor, eganelisib (formerly IPI-549).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class, potent, and highly selective inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3Kγ).[1] PI3Kγ is predominantly expressed in myeloid cells and plays a crucial role in regulating their migration and function within the tumor microenvironment (TME).[2] By inhibiting PI3Kγ, this compound is designed to reprogram immunosuppressive tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype. This shift enhances the anti-tumor immune response, in part by increasing the activity of CD8+ T-cells.[3][4]

Q2: What are the known dose-limiting toxicities (DLTs) of this compound from preclinical studies?

A2: Specific quantitative data on dose-limiting toxicities (DLTs) from preclinical animal models, such as the maximum tolerated dose (MTD) or specific organ toxicities at defined doses, are not extensively detailed in publicly available literature. Preclinical studies in mice, rats, dogs, and monkeys have been referenced as establishing a favorable pharmacokinetic profile with good oral bioavailability.[2] In vivo studies in mice demonstrated that this compound can inhibit PI3K-γ function in a dose-dependent manner, as measured by a reduction in neutrophil migration.[5]

While direct preclinical DLT data is limited, in vitro safety assessments have shown that this compound is negative in Ames mutagenicity assays and has a low potential for hERG channel inhibition (IC50 > 10 μM).[5]

For context, clinical data from the Phase 1/1b MARIO-1 trial in humans identified dose-limiting toxicities at higher doses. In monotherapy, the most common treatment-related grade ≥3 toxicities were reversible elevations in liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[6][7]

Q3: I am observing unexpected off-target effects in my in vitro/in vivo experiments. What could be the cause?

A3: While this compound is highly selective for PI3Kγ, off-target effects can still occur, particularly at higher concentrations. Here are a few troubleshooting considerations:

  • Dose/Concentration: Ensure you are using the appropriate concentration of this compound for your model system. Exceeding the optimal concentration range can lead to inhibition of other PI3K isoforms or unrelated kinases.

  • PI3K Isoform Specificity: Although this compound has over 150-fold selectivity for the gamma isoform compared to other class I PI3K isoforms, at higher concentrations, you may begin to see effects related to the inhibition of PI3Kα, β, or δ.[2]

  • Cell Type Specificity: The effects of this compound are most pronounced in myeloid cells due to the high expression of PI3Kγ. If you are using non-myeloid cell lines, the observed effects may be due to lower levels of PI3Kγ expression or other mechanisms.

  • Purity of the Compound: Verify the purity of your this compound compound. Impurities could contribute to unexpected biological activities.

Troubleshooting Guides

In Vitro Experimentation

Issue: Inconsistent results in macrophage polarization assays.

  • Possible Cause 1: Cell Culture Conditions. Macrophage polarization is highly sensitive to culture conditions. Ensure consistent media components, serum batches, and cytokine concentrations.

  • Possible Cause 2: this compound Concentration. Create a detailed dose-response curve to identify the optimal concentration for PI3Kγ inhibition without inducing cytotoxicity in your specific cell line.

  • Possible Cause 3: Timing of Treatment. The timing of this compound treatment relative to the polarization stimulus (e.g., IL-4 for M2 polarization) can significantly impact the outcome.

In Vivo Experimentation

Issue: Lack of anti-tumor efficacy in a syngeneic mouse model.

  • Possible Cause 1: Tumor Microenvironment. The efficacy of this compound is dependent on the presence of an immune-suppressive myeloid cell population in the TME. Models with a "cold" or non-myeloid-inflamed TME may not respond well to this compound monotherapy.[8][9]

  • Possible Cause 2: Pharmacokinetics. While this compound has good oral bioavailability in preclinical species, factors such as formulation, dosing frequency, and mouse strain can affect drug exposure.[2] Consider performing pharmacokinetic analysis to ensure adequate drug levels in plasma and tumor tissue.

  • Possible Cause 3: Combination Therapy. Preclinical studies have shown that this compound can enhance the efficacy of and overcome resistance to immune checkpoint inhibitors.[3][9] If monotherapy is ineffective, consider combining this compound with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies.

Data Presentation

Table 1: Summary of In Vitro Safety Pharmacology of this compound

Assay TypeResultReference
Ames MutagenicityNegative[5]
hERG BindingIC50 > 10 μM[5]
Kinase Selectivity>150-fold selective for PI3Kγ vs Class I isoforms[2]

Table 2: this compound Dose-Limiting Toxicities in Humans (MARIO-1 Trial - Monotherapy)

Toxicity (Grade ≥3)Frequency (%)
Increased Alanine Aminotransferase (ALT)18%
Increased Aspartate Aminotransferase (AST)18%
Increased Alkaline Phosphatase5%
Data from the MARIO-1 Phase 1/1b clinical trial in patients with advanced solid tumors.[6][7]

Experimental Protocols

General Protocol for In Vivo Efficacy Studies in Syngeneic Mouse Models:

  • Animal Model: Select a murine cancer model known to have a significant myeloid cell infiltrate in the tumor microenvironment (e.g., CT26 colon carcinoma, 4T1 breast cancer).

  • Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into the appropriate mouse strain (e.g., BALB/c for CT26 and 4T1).

  • Treatment Groups: Establish treatment cohorts, including a vehicle control group, an this compound monotherapy group, and potentially combination therapy groups (e.g., this compound + anti-PD-1 antibody).

  • Dosing: this compound can be administered orally (p.o.) once or twice daily. The dose will need to be optimized for the specific model, but starting ranges can be guided by literature on in vivo PI3K inhibitors.

  • Monitoring:

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

    • Monitor animal body weight and overall health status.

    • At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for pharmacodynamic analysis (e.g., flow cytometry, immunohistochemistry) to assess changes in immune cell populations.

  • Endpoint: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and analysis of the tumor immune infiltrate.

Visualizations

PI3K_gamma_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma activates PIP2 PIP2 PI3Kgamma->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates NFkB_Inhibitor IκB AKT->NFkB_Inhibitor phosphorylates (leads to degradation) CEBPB C/EBPβ mTOR->CEBPB activates NFkB NFκB NFkB_Inhibitor->NFkB inhibits NFkB_nuc NFκB NFkB->NFkB_nuc translocates Anti_inflammatory_genes Anti-inflammatory Gene Expression (e.g., Arginase-1, TGFβ) CEBPB->Anti_inflammatory_genes promotes Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., IL-12, iNOS) NFkB_nuc->Pro_inflammatory_genes promotes This compound This compound This compound->PI3Kgamma inhibits Chemokine Chemokine Chemokine->GPCR binds experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis animal_model Select Syngeneic Mouse Model tumor_implantation Implant Tumor Cells animal_model->tumor_implantation group_assignment Assign Treatment Groups (Vehicle, this compound, Combo) tumor_implantation->group_assignment dosing Administer this compound (Oral Gavage) group_assignment->dosing monitoring Monitor Tumor Growth and Animal Health dosing->monitoring endpoint Endpoint Reached (Tumor Size Limit) monitoring->endpoint tissue_harvest Harvest Tumors and Tissues endpoint->tissue_harvest immuno_analysis Immunophenotyping (Flow Cytometry, IHC) tissue_harvest->immuno_analysis data_analysis Analyze Data (Tumor Growth Inhibition) immuno_analysis->data_analysis

References

Technical Support Center: Eganelisib and Nivolumab Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the combination of eganelisib (a PI3K-γ inhibitor) and nivolumab (a PD-1 inhibitor).

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound and nivolumab?

A1: this compound is a first-in-class, oral, selective inhibitor of phosphoinositide-3-kinase-gamma (PI3K-γ).[1][2] PI3K-γ is crucial for the immunosuppressive function of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[2] By inhibiting PI3K-γ, this compound reprograms these myeloid cells from an immunosuppressive to an immune-activating state, which enhances anti-tumor T-cell responses.[3][4] Nivolumab is a monoclonal antibody that blocks the interaction between the PD-1 receptor on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells.[5][6] This blockade releases the "brake" on the anti-tumor immune response.[5][7] The combination of this compound and nivolumab is hypothesized to have a synergistic effect: this compound remodels the tumor microenvironment to be more favorable for an anti-tumor immune response, while nivolumab directly enhances T-cell activity.[1][4]

Q2: What were the recommended Phase 2 doses (RP2D) for this compound in combination with nivolumab?

A2: Based on the MARIO-1 Phase 1/1b trial, the recommended Phase 2 doses of this compound for combination with PD-1/PD-L1 inhibitors were 30 mg and 40 mg once daily.[1] In the MARIO-275 Phase 2 trial, the initial dose of this compound was 40 mg, which was later reduced to 30 mg to mitigate hepatic adverse events.[8][9]

Q3: What were the key efficacy findings from the MARIO-275 trial?

A3: The MARIO-275 trial, which evaluated this compound plus nivolumab versus nivolumab plus placebo in patients with advanced urothelial carcinoma, demonstrated improved outcomes with the combination therapy, particularly in patients with PD-L1 negative tumors.[10] The combination showed a higher overall response rate (ORR), disease control rate (DCR), and a 38% reduction in the risk of death compared to nivolumab alone.[10]

Troubleshooting Guide

Issue 1: Higher than expected incidence of hepatic adverse events (e.g., elevated ALT/AST).

  • Possible Cause: The 40 mg dose of this compound has been associated with a higher rate of reversible liver enzyme elevations.[8][9] The MARIO-1 trial also identified increased ALT and AST as common grade ≥3 toxicities.[1]

  • Troubleshooting Steps:

    • Dose Reduction: Consider reducing the this compound dose to 30 mg once daily, which was shown to reduce the incidence of hepatic adverse events in the MARIO-275 trial.[8][9]

    • Patient Monitoring: Implement rigorous monitoring of liver function tests (ALT, AST, bilirubin) at baseline and regularly throughout the experimental period.

    • Dose Interruption: For grade 3 or higher hepatic toxicities, consider temporary interruption of this compound administration until resolution, as these events have been reported to be generally reversible.[1]

Issue 2: Lack of significant anti-tumor response in preclinical models with high myeloid infiltration.

  • Possible Cause: While this compound targets myeloid cells, the complexity of the tumor microenvironment may involve other resistance mechanisms.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Verify PI3K-γ inhibition in your model system through pharmacodynamic assays. Plasma concentrations of this compound should be maintained above the EC90 for PI3K-γ inhibition.[1]

    • Characterize the Tumor Microenvironment: Analyze the immune cell infiltrate of your tumor models. The efficacy of the combination may be dependent on the specific composition and activation state of the myeloid and lymphoid cell populations.

    • Evaluate Other Checkpoints: Investigate the expression of other immune checkpoint molecules that could be contributing to immune evasion.

Quantitative Data Summary

Table 1: Efficacy of this compound + Nivolumab vs. Placebo + Nivolumab in Advanced Urothelial Carcinoma (MARIO-275 Trial)

Efficacy EndpointThis compound + Nivolumab (n=33)Placebo + Nivolumab (n=16)
Overall Population
Overall Response Rate (ORR)30%[10]25%[10]
Complete Response (CR)12%[10]6%[10]
Disease Control Rate (DCR)55%[10]31%[10]
Median Overall Survival (OS)15.4 months[10]7.9 months[10]
1-Year OS Rate59%[10]32%[10]
PD-L1 Negative Population
Overall Response Rate (ORR)26%[10]14%[10]
Complete Response (CR)9%[10]0%[10]
Disease Control Rate (DCR)57%[10]14%[10]
Median Overall Survival (OS)15.4 months[10]7.9 months[10]
1-Year OS Rate54%[10]17%[10]

Table 2: Common Adverse Events (All Grades) in the MARIO-275 Trial

Adverse EventThis compound + Nivolumab (%)Placebo + Nivolumab (%)
Pyrexia33%[8][10]0%[8][10]
Decreased Appetite30%[8][10]19%[8][10]
Pruritus24%[8][10]6%[8][10]
Asthenia21%[8][10]31%[8][10]
Transaminase Elevation21%[8][10]6%[8][10]

Table 3: Grade ≥3 Adverse Events in the MARIO-275 Trial

Adverse EventThis compound + Nivolumab (%)Placebo + Nivolumab (%)
Hepatotoxicity15%[8]0%[8]
Transaminase Elevation12%[8]6%[8]
Rash9%[8]0%[8]

Experimental Protocols

MARIO-275 Trial Methodology

  • Study Design: A global, randomized, double-blind, placebo-controlled Phase 2 trial (NCT03980041).[10]

  • Patient Population: Patients with advanced or metastatic urothelial carcinoma who had progressed after platinum-based chemotherapy.[10] Prior immune checkpoint inhibitor therapy was not permitted.[10]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either this compound in combination with nivolumab or placebo with nivolumab.[10]

  • Dosing Regimen:

    • Nivolumab: 480 mg administered intravenously every 4 weeks.[11]

    • This compound/Placebo: Initially 40 mg orally once daily, later amended to 30 mg orally once daily.[9][11]

  • Primary Endpoint: Objective Response Rate (ORR) as per RECIST v1.1.[9][10]

  • Stratification: Patients were stratified by baseline levels of circulating monocytic myeloid-derived suppressor cells (mMDSCs).[9]

Visualizations

Signaling_Pathways cluster_TME Tumor Microenvironment cluster_this compound This compound Action cluster_Nivolumab Nivolumab Action Tumor Cell Tumor Cell PD-L1 PD-L1 TAM/MDSC Tumor-Associated Macrophage / Myeloid-Derived Suppressor Cell PI3K-gamma PI3K-γ T-Cell T-Cell PD-1 PD-1 This compound This compound This compound->PI3K-gamma inhibits Immunosuppressive\nPhenotype Immunosuppressive Phenotype PI3K-gamma->Immunosuppressive\nPhenotype promotes Immune-Activating\nPhenotype Immune-Activating Phenotype Immunosuppressive\nPhenotype->Immune-Activating\nPhenotype reprogrammed to Immune-Activating\nPhenotype->T-Cell activates Nivolumab Nivolumab Nivolumab->PD-1 blocks binding T-Cell\nInhibition T-Cell Inhibition PD-1->T-Cell\nInhibition T-Cell\nActivation T-Cell Activation PD-1->T-Cell\nActivation restores PD-L1->PD-1 binds & inhibits T-Cell\nActivation->Tumor Cell attacks

Caption: Dual mechanism of action for this compound and Nivolumab.

Experimental_Workflow cluster_0 Patient Selection & Baseline cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Patient_Screening Patient Screening (Advanced Urothelial Carcinoma, Platinum-Refractory, CPI-Naïve) Baseline_Assessments Baseline Assessments (Tumor Biopsy, Blood Samples, RECIST v1.1) Patient_Screening->Baseline_Assessments Randomization Randomization (2:1) Baseline_Assessments->Randomization Treatment_Arm_A Arm A: This compound (30mg QD) + Nivolumab (480mg Q4W) Randomization->Treatment_Arm_A Treatment_Arm_B Arm B: Placebo (QD) + Nivolumab (480mg Q4W) Randomization->Treatment_Arm_B Monitoring Ongoing Monitoring (Adverse Events, LFTs) Treatment_Arm_A->Monitoring Treatment_Arm_B->Monitoring Tumor_Assessments Tumor Assessments (RECIST v1.1) Monitoring->Tumor_Assessments Data_Analysis Data Analysis (ORR, PFS, OS, Safety) Tumor_Assessments->Data_Analysis Translational_Studies Translational Studies (Biomarker Analysis) Data_Analysis->Translational_Studies

Caption: Workflow for a combination dosage clinical trial.

References

Eganelisib In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Eganelisib (IPI-549) in in vivo experiments. The content is designed to directly address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges related to the formulation, delivery, and analysis of this compound in preclinical research.

1. Formulation & Solubility

Question: My this compound powder is not dissolving. How should I formulate it for oral administration in mice?

Answer: this compound is practically insoluble in water and ethanol. Therefore, a suspension is the recommended formulation for oral gavage. A common and effective vehicle is an aqueous suspension using Carboxymethylcellulose sodium (CMC-Na). Alternatively, a solution/suspension in a lipid-based vehicle can be used.

  • Recommended Vehicle: 0.5% (w/v) CMC-Na in sterile, purified water.

  • Alternative Vehicle: 10% DMSO in corn oil.

Troubleshooting Formulation Issues:

IssuePotential CauseRecommended Solution
Compound precipitation after sonication. The compound has very low aqueous solubility.Ensure vigorous and consistent mixing during preparation. Prepare the suspension fresh daily and administer it promptly. Consider using a glass homogenizer for a finer, more stable suspension.
Inconsistent results between animals. Non-homogenous suspension leading to variable dosing.Before drawing each dose, vortex the stock suspension thoroughly to ensure a uniform distribution of this compound particles.
Clogging of the gavage needle. Particle size of the suspension is too large.Increase sonication time or use a tissue homogenizer to reduce particle size. Ensure the gavage needle is of an appropriate gauge (e.g., 20-22G for mice).

2. Pharmacokinetics & Bioavailability

Question: I am observing low or highly variable plasma concentrations of this compound in my study. What could be the cause?

Answer: Low or variable plasma exposure is a common challenge with poorly soluble compounds. This compound has demonstrated good oral bioavailability in preclinical species (≥31%), but several factors can influence its absorption.[1][2]

Troubleshooting Pharmacokinetic Variability:

IssuePotential CauseRecommended Solution
Low Cmax and AUC. Poor Absorption: The compound may not be adequately absorbed from the GI tract.Ensure the formulation is optimized (see Section 1). The fasting state of the animal can also affect absorption; ensure consistent fasting times across all animals before dosing.
Rapid Metabolism: While this compound is reported to be slowly metabolized in hepatocytes, species-specific differences can exist.[3]Confirm that the chosen animal model does not have an unusually high metabolic clearance for this class of compound.
High inter-animal variability. Inconsistent Dosing: Inaccurate gavage technique or non-homogenous formulation.Review the oral gavage protocol to ensure consistent delivery to the stomach. Vortex the suspension immediately before dosing each animal.
Physiological Differences: Variations in gastric pH or GI motility between animals.Ensure animals are of a similar age and health status. Randomize animals into treatment groups to minimize cohort effects.
No detectable compound in plasma. Analytical Issues: The LC-MS/MS method may not be sensitive enough, or there may be issues with sample processing.Verify the limit of quantification (LOQ) of your analytical method. Ensure proper handling and storage of plasma samples to prevent compound degradation. Include quality control (QC) samples at known concentrations in your analytical run.

3. Pharmacodynamics & Target Engagement

Question: Despite achieving adequate plasma exposure, I am not seeing the expected downstream effects on the PI3K/AKT pathway. How can I confirm target engagement?

Answer: this compound inhibits PI3Kγ, which is a key component of the PI3K/AKT/mTOR signaling pathway.[1] A key pharmacodynamic (PD) biomarker to confirm target engagement is the inhibition of AKT phosphorylation (pAKT) at Serine 473.

Troubleshooting Pharmacodynamic Readouts:

IssuePotential CauseRecommended Solution
No change in pAKT levels in tumor tissue. Timing of Sample Collection: The sample may have been collected when the drug concentration at the tumor site was below the effective concentration.Perform a time-course experiment to correlate plasma PK with tumor pAKT levels to determine the optimal time point for PD analysis post-dose.
Insufficient Drug Penetration: The compound may not be reaching the tumor tissue in sufficient concentrations.Analyze this compound concentrations in tumor tissue in parallel with plasma to determine the plasma-to-tumor ratio.
Inconsistent pAKT inhibition. Biological Variability: The basal level of PI3K pathway activation can vary between tumors.Ensure that the tumor model used has a documented dependency on or activation of the PI3K pathway. Analyze baseline pAKT levels in a subset of untreated tumors.
Difficulty with pAKT detection. Technical Issues with Assay: Problems with antibody quality, sample lysis, or western blot/flow cytometry protocol.Validate your pAKT antibody with positive and negative controls. Ensure that phosphatase inhibitors are included in all lysis and sample handling buffers to preserve the phosphorylation state of proteins.

Quantitative Preclinical Data

The following table summarizes key pharmacokinetic parameters of this compound (referred to as compound 26 in the source) following oral (PO) and intravenous (IV) administration in various preclinical species.[2]

SpeciesDose (mg/kg) & RouteCmax (µM)t½ (h)CL (mL/min/kg)Vss (L/kg)F (%)
Mouse 5 (PO)3.63.23.6 (IV)0.8 (IV)88
Rat 5 (PO)2.04.44.4 (IV)1.2 (IV)57
Dog 2.5 (PO)1.96.72.8 (IV)1.3 (IV)65
Monkey 2.5 (PO)0.564.34.3 (IV)1.3 (IV)31
Data from "Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate".[2] Cmax and t½ are from oral dosing. CL (Clearance) and Vss (Volume of Distribution at steady state) are from intravenous dosing. F (%) is oral bioavailability.

Key Experimental Protocols

1. Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension in 0.5% CMC-Na.

Materials:

  • This compound (IPI-549) powder

  • Sodium Carboxymethylcellulose (CMC-Na), low viscosity

  • Sterile, purified water

  • Sterile magnetic stir bar and stir plate

  • Glass beaker or bottle

  • Sonicator (bath or probe)

Procedure:

  • Prepare 0.5% CMC-Na Vehicle:

    • Add 0.5 g of CMC-Na to 100 mL of sterile water.

    • Stir vigorously with a magnetic stir bar for at least 1-2 hours at room temperature, or until the CMC-Na is fully dissolved and the solution is clear and homogenous. It may be helpful to heat the water slightly to aid dissolution, then cool to room temperature.

  • Prepare this compound Suspension:

    • Weigh the required amount of this compound powder. For a 10 mg/mL suspension, use 100 mg of this compound for every 10 mL of vehicle.

    • Add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.

    • Gradually add the remaining vehicle while continuously stirring or vortexing.

    • Once fully mixed, sonicate the suspension for 15-30 minutes to ensure a fine, uniform dispersion of particles.

    • Store the suspension at 4°C, protected from light. Prepare fresh daily.

  • Administration:

    • Before each use, vortex the suspension vigorously for at least 30 seconds to ensure homogeneity before drawing the dose into the syringe.

2. Murine Pharmacokinetic (PK) Study Protocol

This protocol outlines a basic design for a single-dose PK study in mice.

Procedure:

  • Animal Preparation:

    • Use 8-10 week old mice (e.g., C57BL/6 or BALB/c), with 3-5 mice per time point or per group for serial bleeding.

    • Fast animals for 4 hours prior to dosing, with water available ad libitum.

  • Dosing:

    • Administer the prepared this compound suspension via oral gavage at the desired dose (e.g., 10 mg/kg). The typical dosing volume is 10 mL/kg.

    • Record the exact time of dosing for each animal.

  • Blood Sampling (Serial Bleeding Example):

    • Collect blood samples (approx. 30-50 µL) at predetermined time points. Suggested time points for a compound with a ~3-hour half-life: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer to a new, labeled microcentrifuge tube.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Analyze this compound concentrations in plasma using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

3. Pharmacodynamic (PD) Assay: pAKT Western Blot in Tumor Tissue

This protocol provides a general method for assessing pAKT levels in tumor tissue.

Procedure:

  • Sample Collection:

    • At the desired time point after the final dose of this compound, euthanize the mouse and excise the tumor.

    • Immediately snap-freeze the tumor tissue in liquid nitrogen. Store at -80°C.

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST:

      • Rabbit anti-phospho-AKT (Ser473) antibody (e.g., Cell Signaling Technology #9271)

      • Rabbit anti-total AKT antibody (e.g., Cell Signaling Technology #4691)

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity and normalize the pAKT signal to the total AKT signal.

Visualizations

Eganelisib_Signaling_Pathway Receptor GPCR / RTK PI3Kgamma PI3Kγ Receptor->PI3Kgamma Activates PIP3 PIP3 PI3Kgamma->PIP3 Phosphorylates This compound This compound (IPI-549) This compound->PI3Kgamma Inhibits PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT mTOR mTOR pAKT->mTOR Downstream Downstream Effects (Cell Survival, Proliferation, Immune Suppression) mTOR->Downstream

Caption: this compound inhibits PI3Kγ, blocking the phosphorylation of PIP2 to PIP3 and subsequent activation of AKT.

In_Vivo_Workflow A 1. Model Preparation (e.g., Tumor Inoculation) C 3. Animal Dosing (Oral Gavage) A->C B 2. Formulation (this compound Suspension) B->C D 4. Sample Collection C->D G 5. Efficacy Readout (e.g., Tumor Volume) C->G Treatment Period E PK Analysis (Plasma Samples) D->E F PD Analysis (Tumor/PBMC Samples) D->F H 6. Data Analysis & Interpretation E->H F->H G->H

Caption: A typical workflow for an in vivo efficacy and PK/PD study using this compound.

Troubleshooting_Tree Start Start: Poor or Variable In Vivo Efficacy CheckFormulation Is the formulation a homogenous suspension? Start->CheckFormulation Investigate Formulation FixFormulation Action: Refine preparation protocol. (e.g., sonication, fresh prep) CheckFormulation->FixFormulation No CheckPK Is plasma exposure (AUC, Cmax) adequate and consistent? CheckFormulation->CheckPK Yes FixDosing Action: Verify gavage technique. Ensure consistent fasting. CheckPK->FixDosing No CheckPD Is the target (pAKT) inhibited in the tissue of interest? CheckPK->CheckPD Yes FixPD Action: Optimize PD sample timing. Validate PD assay. CheckPD->FixPD No CheckModel Is the animal model appropriate? (e.g., PI3K pathway active) CheckPD->CheckModel Yes

References

Eganelisib Formulation for Oral Gavage in Mice: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of eganelisib for oral gavage in mice. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual aids to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral gavage of this compound in mice?

A1: this compound can be formulated for oral gavage in mice as either a suspension or a solution. The choice of vehicle depends on the desired properties of the formulation for your specific study. Two commonly used formulations are:

  • Aqueous Suspension: Using Carboxymethylcellulose sodium (CMC-Na) as a suspending agent. A 0.5% CMC-Na solution in saline is a typical choice.

  • Clear Solution: A co-solvent system, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, can be used to achieve a clear solution.

Q2: What is the solubility of this compound?

A2: The solubility of this compound varies depending on the solvent. It is highly soluble in DMSO, but has low solubility in water. This necessitates the use of co-solvents or suspending agents for in vivo oral administration.

Q3: What is the recommended dosage of this compound for oral gavage in mice?

A3: The optimal dosage of this compound will depend on the specific tumor model and study objectives. Preclinical studies have explored a range of doses. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your experiment. This compound has shown oral bioavailability of at least 31% in preclinical species.[1]

Q4: How should the this compound formulation be stored, and for how long is it stable?

A4: It is highly recommended to prepare this compound formulations fresh before each use to ensure stability and potency. If short-term storage is necessary, it should be done at 2-8°C and protected from light. The stability of specific formulations can vary, so a pilot stability study is advisable if long-term storage is required.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in the formulation - this compound concentration exceeds its solubility in the chosen vehicle.- Improper mixing or order of solvent addition.- Reduce the final concentration of this compound.- For the DMSO/PEG300/Tween-80/saline formulation, ensure this compound is fully dissolved in DMSO before adding the other components in the specified order.- Gentle warming or sonication may aid in dissolution, but the stability of the compound under these conditions should be considered.
High viscosity of the CMC-Na suspension - Concentration of CMC-Na is too high.- Improper preparation of the CMC-Na solution.- Ensure the CMC-Na concentration does not exceed 0.5% (w/v).- Follow the detailed protocol for preparing the 0.5% CMC-Na solution, ensuring it is fully dissolved and homogeneous before adding this compound.
Inconsistent dosing due to settling of the suspension - Inadequate mixing of the CMC-Na suspension before and during dosing.- Vigorously vortex the suspension immediately before drawing each dose.- If dosing multiple animals, re-vortex the stock suspension periodically.
Animal distress or mortality after gavage - Accidental administration into the trachea.- Esophageal or stomach injury.- Formulation causing toxicity.- Ensure proper training in oral gavage technique.- Use appropriate gavage needle size and lubricate the tip.- Administer the formulation slowly.- If toxicity is suspected from the vehicle, consider a pilot study with the vehicle alone. For sensitive mice, the proportion of DMSO may need to be reduced.

Quantitative Data Summary

Table 1: this compound Solubility

SolventSolubility
DMSO≥ 25 mg/mL
WaterInsoluble
EthanolSparingly soluble

Table 2: Common Oral Gavage Formulations for Mice

Formulation TypeVehicle ComponentsMaximum Recommended this compound ConcentrationKey Characteristics
Suspension 0.5% CMC-Na in saline≥ 5 mg/mLHomogeneous suspension. Requires continuous mixing to ensure uniform dosing.
Solution 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solution. May be suitable for studies requiring a non-particulate formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension in 0.5% CMC-Na

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • 0.9% Saline

  • Sterile conical tubes

  • Magnetic stirrer and stir bar or vortex mixer

Procedure:

  • Prepare 0.5% CMC-Na Solution:

    • Weigh out 0.5 g of CMC-Na.

    • In a sterile beaker, slowly add the CMC-Na to 100 mL of 0.9% saline while stirring vigorously with a magnetic stirrer.

    • Continue stirring until the CMC-Na is fully dissolved and the solution is clear and homogeneous. This may take several hours. Gentle heating (to around 50-60°C) can accelerate dissolution. Allow the solution to cool to room temperature before use.

  • Prepare this compound Suspension:

    • Weigh the required amount of this compound powder for the desired final concentration (e.g., for a 5 mg/mL suspension).

    • Place the this compound powder in a sterile conical tube.

    • Add a small volume of the 0.5% CMC-Na solution to the powder and triturate to form a smooth paste.

    • Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously vortexing or stirring to ensure a uniform suspension.

    • Visually inspect the suspension for any clumps or undissolved particles. If necessary, continue to vortex until a homogeneous suspension is achieved.

  • Administration:

    • Vortex the suspension vigorously immediately before drawing each dose into the syringe to ensure a uniform concentration.

Protocol 2: Preparation of this compound Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • 0.9% Saline

  • Sterile conical tubes

Procedure:

  • Prepare this compound Stock Solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the this compound is completely dissolved. Sonication or gentle warming may be used if necessary.

  • Prepare the Final Formulation:

    • In a sterile conical tube, add the solvents in the following order, mixing thoroughly after each addition: a. Add the required volume of the this compound/DMSO stock solution to achieve the final desired concentration in the total volume (this will constitute 10% of the final volume). b. Add 40% of the final volume as PEG300 and mix well. c. Add 5% of the final volume as Tween-80 and mix thoroughly. d. Add 45% of the final volume as saline and mix until a clear solution is obtained.

  • Administration:

    • Visually inspect the solution for any precipitation before administration.

    • Administer the clear solution via oral gavage.

Visualizations

Experimental Workflow for this compound Formulation and Administration

experimental_workflow cluster_formulation Formulation Preparation cluster_suspension Suspension cluster_solution Solution cluster_administration Oral Gavage start Weigh this compound prep_cmc Prepare 0.5% CMC-Na start->prep_cmc dissolve_dmso Dissolve this compound in DMSO start->dissolve_dmso mix_suspension Mix this compound with CMC-Na prep_cmc->mix_suspension restrain Restrain Mouse mix_suspension->restrain Use Suspension add_solvents Add PEG300, Tween-80, Saline dissolve_dmso->add_solvents add_solvents->restrain Use Solution gavage Administer Formulation restrain->gavage observe Observe Animal gavage->observe

Caption: Workflow for this compound Formulation and Oral Gavage.

Simplified PI3Kγ Signaling Pathway in Myeloid Cells

PI3K_pathway cluster_tme Tumor Microenvironment GPCR GPCR PI3Kgamma PI3Kγ GPCR->PI3Kgamma Activates PIP3 PIP3 PI3Kgamma->PIP3 Converts PIP2 to M1_Macrophage Immunostimulatory (M1-like) Macrophage This compound This compound This compound->PI3Kgamma Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR M2_Macrophage Immunosuppressive (M2-like) Macrophage mTOR->M2_Macrophage Promotes M2_Macrophage->M1_Macrophage Shifts balance towards

Caption: this compound inhibits PI3Kγ, promoting an anti-tumor immune response.

References

Validation & Comparative

A Comparative In Vitro Analysis of Eganelisib (IPI-549) and Other PI3K-Gamma Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Eganelisib (IPI-549) against other prominent phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors. The following sections detail the comparative potency and selectivity of these molecules, supported by experimental data and methodologies, to aid in the evaluation of their therapeutic potential.

This compound (formerly IPI-549) is a first-in-class, potent, and highly selective small molecule inhibitor of PI3Kγ.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival.[3] The gamma isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses.[1][4] Its inhibition is a promising strategy in immuno-oncology, aimed at reprogramming the tumor microenvironment by modulating the function of myeloid cells.[1] Specifically, PI3Kγ inhibition can repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype and inhibit the migration of myeloid-derived suppressor cells (MDSCs).[5][6]

This guide compares the in vitro activity of this compound with other PI3Kγ-targeting inhibitors, including molecules with dual PI3Kγ/δ activity like TG100-115 and Duvelisib (IPI-145), and other selective PI3Kγ inhibitors such as AZD3458.

Comparative Analysis of In Vitro Potency and Selectivity

The in vitro efficacy of PI3K inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) in both biochemical (enzyme) and cellular assays. Biochemical assays measure the direct inhibition of the purified kinase, while cellular assays assess the inhibitor's activity within a cellular context, for instance, by measuring the inhibition of downstream signaling events like AKT phosphorylation.

The following table summarizes the reported IC50 values for this compound and a selection of other PI3Kγ inhibitors against the four Class I PI3K isoforms (α, β, γ, δ). This data highlights the comparative potency and, critically, the isoform selectivity of each compound. High selectivity for PI3Kγ over other isoforms, particularly PI3Kα and PI3Kβ which are ubiquitously expressed and vital for normal cellular functions, is a key attribute for minimizing off-target toxicities.

InhibitorTypePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Data TypeReference(s)
This compound (IPI-549) PI3Kγ Selective 3200 3500 16 >8400 Biochemical [7][8][9]
250 240 1.2 - 1.6 180 Cellular [7][9]
AZD3458 PI3Kγ Selective 7,900,000 <30,000,000 7.9 300,000 Biochemical [10]
<30,000 <30,000 8 1,000 Cellular [10][11]
TG100-115 PI3Kγ/δ Dual >1000 >1000 83 235 Biochemical [12][13]
Duvelisib (IPI-145) PI3Kγ/δ Dual 1602 85 27 2.5 Biochemical [14][15]
AZD8154 PI3Kγ/δ Dual 1400 2600 6.5 5.6 Biochemical [1]
>18400 >30000 0.76 4.3 Cellular [1]

Data compiled from multiple sources. Assay conditions may vary between studies.

As evidenced by the data, this compound demonstrates exceptional selectivity for PI3Kγ, with over 200-fold selectivity against PI3Kα and PI3Kβ in biochemical assays and over 140-fold selectivity in cellular assays.[7] AZD3458 also shows high selectivity for the gamma isoform.[10][11] In contrast, inhibitors like TG100-115, Duvelisib, and AZD8154 exhibit potent dual activity against both PI3Kγ and PI3Kδ isoforms.[1][12][14]

Key Signaling and Experimental Visualizations

To better understand the context of these in vitro comparisons, the following diagrams illustrate the relevant biological pathway and experimental workflows.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Regulates This compound This compound & other PI3Kγ inhibitors This compound->PI3K Inhibits

Caption: PI3K/AKT Signaling Pathway Inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme PI3Kγ Enzyme Incubation Incubate Components in Reaction Buffer Enzyme->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Substrate Substrate (PIP2) + ATP Substrate->Incubation Quench Quench Reaction Incubation->Quench Detection_Reagent Add Detection Reagent (e.g., HTRF, ADP-Glo) Quench->Detection_Reagent Signal Measure Signal (Fluorescence/Luminescence) Detection_Reagent->Signal IC50 Calculate % Inhibition and IC50 Value Signal->IC50

Caption: General In Vitro Kinase Assay Workflow.

PI3K_Inhibitor_Classes Inhibitors Class I PI3K Inhibitors Pan Pan-PI3K (α, β, γ, δ) Inhibitors->Pan Dual Dual Isoform (e.g., γ/δ) Inhibitors->Dual Selective Isoform-Selective (e.g., γ-selective) Inhibitors->Selective Duvelisib Duvelisib TG100-115 Dual->Duvelisib This compound This compound AZD3458 Selective->this compound

Caption: Classification of PI3K Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro data. Below are representative protocols for key experiments used to characterize PI3Kγ inhibitors.

In Vitro PI3Kγ Kinase Assay (HTRF-based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kγ.

  • Objective: To determine the IC50 value of an inhibitor against purified PI3Kγ enzyme.

  • Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the enzymatic conversion of PIP2 to PIP3. The product, PIP3, is detected by a specific binding protein labeled with a fluorescent acceptor, which comes into proximity with a donor-labeled antibody, generating a FRET signal.

  • Methodology:

    • The PI3Kγ enzyme is incubated with the test inhibitor at various concentrations in a reaction buffer in a 384-well plate.[16]

    • The kinase reaction is initiated by adding a solution containing the lipid substrate (PIP2) and ATP. The plate is incubated at room temperature, typically for 1 hour.[16]

    • The reaction is terminated by the addition of a stop solution containing EDTA.[16]

    • A detection mix, containing a biotinylated-PIP3 tracer and fluorescently labeled antibodies (e.g., Europium cryptate-labeled anti-GST and APC-labeled streptavidin), is added.[16]

    • After incubation in the dark, the HTRF signal is read on a compatible plate reader. The ratio of emission at 665 nm (acceptor) to 615 nm (donor) is calculated.[16]

    • The percentage of inhibition is calculated relative to control wells (0% inhibition with vehicle and 100% inhibition without enzyme). IC50 values are determined by fitting the data to a dose-response curve.[16]

Cellular pAKT Inhibition Assay

This assay measures the inhibitor's ability to block PI3K signaling downstream within a relevant cell line.

  • Objective: To determine the cellular IC50 of an inhibitor by measuring the phosphorylation of AKT, a key downstream effector of PI3K.

  • Principle: PI3Kγ-dependent cells (e.g., RAW 264.7 murine macrophages) are stimulated to activate the PI3K pathway. The inhibitor's effect on the phosphorylation of AKT at Ser473 is quantified, typically by ELISA or Western blot.

  • Methodology:

    • Cells are seeded in 96-well plates and cultured overnight.[7]

    • Cells are pre-incubated with serial dilutions of the test inhibitor (e.g., this compound) for a short period (e.g., 30 minutes).[2]

    • The PI3K pathway is stimulated (e.g., with a chemokine or growth factor).

    • After stimulation, cells are lysed, and the levels of phosphorylated AKT (pAKT Ser473) and total AKT are measured using a sandwich ELISA kit.[7]

    • The ratio of pAKT to total AKT is calculated.

    • The percentage of inhibition is determined relative to vehicle-treated controls, and cellular IC50 values are calculated from dose-response curves.[7]

In Vitro Macrophage Polarization Assay

This functional assay assesses the ability of an inhibitor to modulate immune cell phenotype, a key aspect of this compound's mechanism of action.

  • Objective: To evaluate the effect of a PI3Kγ inhibitor on the differentiation of monocytes/macrophages into immunosuppressive M2-like phenotype.

  • Principle: Bone marrow-derived macrophages (BMDMs) or human peripheral blood monocytes are cultured with cytokines (e.g., IL-4 and M-CSF) that induce polarization towards the M2 phenotype. The inhibitor is added to assess its ability to block this polarization, measured by changes in M2-specific markers (e.g., Arginase-1, CD206) or cytokine secretion (e.g., IL-10).[6][17]

  • Methodology:

    • Monocytes are isolated from bone marrow or peripheral blood and cultured for several days with M-CSF to generate M0 macrophages.[18]

    • M0 macrophages are then treated with M2-polarizing cytokines (e.g., IL-4) in the presence of various concentrations of the test inhibitor or vehicle control.[6]

    • After an incubation period (e.g., 24-48 hours), the polarization status is assessed.[18]

    • Readouts:

      • Gene Expression: RNA is extracted, and the expression of M2 marker genes (e.g., Arg1, Il10) is quantified by qRT-PCR.[6]

      • Protein Expression: Cell surface marker expression (e.g., CD206) is analyzed by flow cytometry.

      • Cytokine Secretion: Levels of cytokines like IL-10 and IL-12 in the culture supernatant are measured by ELISA.[19]

    • The inhibitor's effect is quantified by the reduction in M2 markers or the shift in the IL-12/IL-10 cytokine ratio compared to controls.[11]

In Vitro Neutrophil Migration (Chemotaxis) Assay

This assay measures the functional consequence of PI3Kγ inhibition on the migration of neutrophils, a process highly dependent on this kinase.

  • Objective: To determine if a PI3Kγ inhibitor can block the directed migration of neutrophils towards a chemoattractant.

  • Principle: Neutrophil migration is often studied using a transwell system (e.g., Boyden chamber). Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., IL-8, fMLP) is placed in the lower chamber. The number of cells that migrate through the porous membrane into the lower chamber is quantified.[20][21]

  • Methodology:

    • Neutrophils are isolated from fresh human or murine blood.

    • The cells are pre-incubated with the test inhibitor or vehicle control.[22]

    • The inhibitor-treated neutrophils are added to the top chamber of a transwell insert.

    • A chemoattractant solution is added to the bottom chamber.[21]

    • The plate is incubated for 1-2 hours to allow for cell migration.[22]

    • The number of cells that have migrated to the bottom chamber is quantified, often by lysing the cells and using a fluorescent dye (e.g., Calcein AM) or by direct cell counting.[21]

    • The percentage of inhibition of migration is calculated by comparing inhibitor-treated wells to vehicle-treated controls.[7]

References

A Comparative Guide to the Selectivity Profiles of Eganelisib and Idelalisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of two prominent phosphoinositide 3-kinase (PI3K) inhibitors, Eganelisib (IPI-549) and Idelalisib (CAL-101/Zydelig). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their discovery and development programs.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The Class I PI3Ks, comprising α, β, γ, and δ isoforms, are particularly important in cancer and immunology. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found in hematopoietic cells, making them attractive targets for hematological malignancies and inflammatory diseases.[1]

This compound is a first-in-class, highly selective inhibitor of the PI3K-gamma (PI3Kγ) isoform.[2][3] Its mechanism of action involves the reprogramming of tumor-associated macrophages (TAMs) from an immunosuppressive to an immune-activating phenotype, thereby enhancing anti-tumor immunity.[4] Idelalisib is a selective inhibitor of the PI3K-delta (PI3Kδ) isoform.[5] It primarily functions by inducing apoptosis in malignant B-cells and inhibiting signaling pathways crucial for their survival and proliferation, such as the B-cell receptor (BCR) pathway.[1][6]

Data Presentation: Quantitative Selectivity Profiles

The following tables summarize the in vitro inhibitory activities of this compound and Idelalisib against the Class I PI3K isoforms. This quantitative data provides a direct comparison of their potency and selectivity.

Table 1: this compound (IPI-549) Inhibitory Potency (IC50, nM)

PI3K IsoformBiochemical IC50 (nM)Cellular IC50 (nM)
PI3Kα3200250
PI3Kβ3500240
PI3Kγ 16 1.6
PI3Kδ>8400180

Data sourced from MedKoo Biosciences product datasheet.

Table 2: Idelalisib (CAL-101) Inhibitory Potency (IC50, nM)

PI3K IsoformBiochemical IC50 (nM)
PI3Kα>1089
PI3Kβ>664
PI3Kγ89
PI3Kδ 2.5

Data sourced from Selleck Chemicals and Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances.[7]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and Idelalisib.

Eganelisib_Pathway cluster_membrane GPCR GPCR / RTK PI3Kgamma PI3Kγ GPCR->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3  Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Suppression Immune Suppression mTOR->Suppression Promotes Myeloid_Cell Myeloid Cell (e.g., Macrophage) Myeloid_Cell->Suppression Activation Immune Activation Myeloid_Cell->Activation This compound This compound (IPI-549) This compound->PI3Kgamma This compound->Activation  Leads to Idelalisib_Pathway cluster_membrane BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK PI3Kdelta PI3Kδ SYK->PI3Kdelta PIP3 PIP3 PI3Kdelta->PIP3  Converts PIP2 PIP2 BTK BTK PIP3->BTK AKT AKT PIP3->AKT Proliferation Proliferation & Survival BTK->Proliferation AKT->Proliferation B_Cell Malignant B-Cell B_Cell->Proliferation Idelalisib Idelalisib (CAL-101) Idelalisib->PI3Kdelta Apoptosis Apoptosis Idelalisib->Apoptosis  Induces Biochemical_IC50_Workflow Start Start: Prepare Reaction Mix (PI3K Enzyme, Substrate, Buffer) AddInhibitor Add Inhibitor (Varying Concentrations) Start->AddInhibitor AddATP Initiate Reaction: Add ATP AddInhibitor->AddATP Incubate Incubate AddATP->Incubate Terminate Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Terminate Detect Detect ADP: Add Kinase Detection Reagent Terminate->Detect Read Read Luminescence Detect->Read Analyze Analyze Data: Calculate IC50 Read->Analyze

References

Validating Eganelisib's Effect on Tumor-Associated Macrophages: A Comparative Guide with PI3K-gamma Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Eganelisib (IPI-549) with PI3K-gamma knockout mouse models in validating the on-target effect of the drug on tumor-associated macrophages (TAMs). The data presented is based on preclinical studies and aims to offer a clear understanding of how pharmacological inhibition of PI3K-gamma by this compound phenocopies the genetic knockout of the PI3K-gamma gene.

This compound is a first-in-class, highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K-γ) isoform.[1][2] Preclinical evidence strongly suggests that this compound's antitumor activity stems from its ability to reprogram immunosuppressive TAMs within the tumor microenvironment (TME) into a pro-inflammatory, anti-tumor phenotype.[3][4] This mechanism is critical for overcoming resistance to immune checkpoint inhibitors.[5][6] The validation of this on-target effect has been extensively studied by comparing the effects of this compound to that of mice genetically engineered to lack the PI3K-gamma gene (PI3K-γ knockout mice).[5][7][8]

Comparison of Antitumor Efficacy

ModelTreatment/Genetic ModificationTumor Growth InhibitionReference
LLC (Lewis Lung Carcinoma) PI3K-γ KnockoutSignificant reduction in tumor volume compared to Wild Type[5]
This compound (IPI-549)Significant reduction in tumor volume compared to vehicle[5]
PyMT (Polyoma Middle T) PI3K-γ KnockoutSignificant reduction in tumor volume compared to Wild Type[5]
This compound (IPI-549)Significant reduction in tumor volume compared to vehicle[5]
4T1 (Breast Cancer) This compound (IPI-549)Significant reduction in tumor growth[9]
CT26 (Colon Carcinoma) TG100-115 (PI3K-γ/δ inhibitor)Significant reduction in tumor volume compared to vehicle[10]

Reprogramming of Tumor-Associated Macrophages

The key to the antitumor effect of both PI3K-gamma knockout and this compound treatment lies in their ability to shift the phenotype of TAMs from an immunosuppressive M2-like state to a pro-inflammatory M1-like state. This reprogramming enhances the anti-tumor immune response by increasing the presentation of tumor antigens and the recruitment of cytotoxic T cells.

ModelTreatment/Genetic ModificationEffect on TAM PolarizationReference
Various Syngeneic Models PI3K-γ KnockoutShift from M2 (CD206+) to M1 (MHCII+) phenotype[7]
This compound (IPI-549)Shift from M2 (CD206+) to M1 (MHCII+) phenotype[7]
CT26 (Colon Carcinoma) TG100-115 (PI3K-γ/δ inhibitor)Increased M1-like macrophages (CD11b+F4/80+MHCII+) and decreased M2-like macrophages (CD11b+F4/80+CD206+)[10]
4T1 (Breast Cancer) AZD3458 (PI3K-γ inhibitor)Decreased expression of CD206 and PD-L1 on TAMs[9]

Alternative PI3K-gamma Inhibitors

While this compound is a leading clinical candidate, other selective PI3K-gamma inhibitors have also been evaluated in preclinical models, demonstrating similar mechanisms of action.

InhibitorSelectivityKey Preclinical FindingsReference
TG100-115 PI3K-γ/δInhibits tumor growth and shifts TAMs towards an M1 phenotype.[5][10]
AZD3458 PI3K-γRemodels the tumor microenvironment by reducing TAMs and immunosuppressive markers, enhancing anti-tumor T-cell activation.[9]

Experimental Protocols

Syngeneic Tumor Models

Syngeneic tumor models are crucial for studying immuno-oncology drugs as they utilize immunocompetent mice, allowing for the evaluation of the interplay between the therapeutic, the tumor, and the host immune system.[11][12][13]

  • Cell Lines and Host Strains: Murine tumor cell lines (e.g., LLC, PyMT, 4T1, CT26) are cultured and implanted into inbred mouse strains of the same genetic background (e.g., C57BL/6, BALB/c).[5][11]

  • Tumor Implantation: A specific number of tumor cells (e.g., 1x10^6 cells) are injected subcutaneously into the flank of the mice.[5]

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound (IPI-549) is typically administered orally (p.o.) at doses such as 15 mg/kg daily.[5] Vehicle controls receive the same formulation without the active drug.

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (length x width^2)/2.[5]

Flow Cytometry Analysis of TAMs

Flow cytometry is a key technique used to quantify the changes in TAM populations and their polarization state within the tumor.[3][14][15][16]

  • Tumor Digestion: Tumors are harvested, minced, and digested with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.[15]

  • Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. A typical panel for TAM analysis includes:

    • General myeloid markers: CD45, CD11b

    • Macrophage markers: F4/80

    • M1 marker: MHC Class II

    • M2 marker: CD206[10]

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are employed to first identify total TAMs (e.g., CD45+CD11b+F4/80+) and then to quantify the percentage of M1 (MHCII+) and M2 (CD206+) populations within the TAM gate.[15]

Visualizing the Mechanism and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the PI3K-gamma signaling pathway in TAMs, the experimental workflow for validating this compound's on-target effect, and the logical framework for this validation.

PI3K_gamma_signaling_in_TAMs cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling cluster_outcome Macrophage Phenotype GPCR GPCRs PI3Kgamma PI3K-gamma GPCR->PI3Kgamma Cytokine_Receptor Cytokine Receptors Cytokine_Receptor->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3 PIP2 -> PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR NFkB_inhibition NF-kB Inhibition mTOR->NFkB_inhibition CEBPB_activation C/EBPB Activation mTOR->CEBPB_activation M2_Polarization M2 Polarization (Immunosuppressive) NFkB_inhibition->M2_Polarization CEBPB_activation->M2_Polarization Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10, TGF-beta) M2_Polarization->Anti_inflammatory_Cytokines This compound This compound (IPI-549) This compound->PI3Kgamma

Caption: PI3K-gamma signaling pathway in TAMs and the inhibitory action of this compound.

Experimental_Workflow cluster_model Mouse Model Generation cluster_tumor Tumor Induction cluster_treatment Treatment Groups cluster_analysis Data Analysis WT_mice Wild-Type Mice Tumor_implantation Implant Syngeneic Tumor Cells WT_mice->Tumor_implantation KO_mice PI3K-gamma KO Mice KO_mice->Tumor_implantation WT_vehicle WT + Vehicle Tumor_implantation->WT_vehicle WT_this compound WT + this compound Tumor_implantation->WT_this compound KO_vehicle KO + Vehicle Tumor_implantation->KO_vehicle Tumor_growth Tumor Growth Measurement WT_vehicle->Tumor_growth TAM_analysis TAM Phenotyping (Flow Cytometry) WT_vehicle->TAM_analysis WT_this compound->Tumor_growth WT_this compound->TAM_analysis KO_vehicle->Tumor_growth KO_vehicle->TAM_analysis

Caption: Experimental workflow for validating this compound's on-target effect.

Logical_Relationship cluster_evidence Experimental Evidence Hypothesis Hypothesis: This compound's antitumor effect is mediated by PI3K-gamma inhibition in TAMs. KO_phenotype PI3K-gamma KO mice show tumor growth inhibition and M1 TAM polarization. Hypothesis->KO_phenotype Prediction Eganelisib_effect This compound treatment results in tumor growth inhibition and M1 TAM polarization. Hypothesis->Eganelisib_effect Prediction Conclusion Conclusion: This compound phenocopies the PI3K-gamma knockout, validating its on-target effect. KO_phenotype->Conclusion Comparison Eganelisib_effect->Conclusion Comparison

Caption: Logical framework for validating this compound's on-target effect.

References

Eganelisib's Synergistic Breakthrough with Checkpoint Inhibitors in Refractory Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of eganelisib (IPI-549) in combination with checkpoint inhibitors for the treatment of refractory tumors. This compound, a first-in-class, oral, selective inhibitor of phosphoinositide 3-kinase gamma (PI3K-γ), has demonstrated the potential to overcome resistance to immune checkpoint inhibitors (ICIs) by reprogramming the tumor microenvironment. This document summarizes key experimental data, outlines methodologies from pivotal preclinical and clinical studies, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: Reshaping the Tumor Microenvironment

This compound's primary mechanism of action involves the inhibition of the gamma isoform of PI3K, which is highly expressed in myeloid cells, particularly tumor-associated macrophages (TAMs).[1] In the tumor microenvironment, PI3K-γ signaling promotes an immunosuppressive M2-like macrophage phenotype. By inhibiting PI3K-γ, this compound reprograms these TAMs to a pro-inflammatory, anti-tumor M1-like phenotype. This shift leads to enhanced T-cell activation and infiltration into the tumor, thereby overcoming a key mechanism of resistance to checkpoint inhibitors.[1][2]

Signaling Pathway of this compound in Macrophage Reprogramming

cluster_macrophage Tumor-Associated Macrophage (M2-like) cluster_eganelisib_action This compound Action cluster_reprogrammed_macrophage Reprogrammed Macrophage (M1-like) cluster_checkpoint_inhibition Checkpoint Inhibitor Synergy Immunosuppressive_Factors Immunosuppressive Factors (e.g., IL-10, TGF-β) PI3K_gamma->Immunosuppressive_Factors promotes T_Cell_Suppression T-Cell Suppression Immunosuppressive_Factors->T_Cell_Suppression Tumor_Growth Tumor Growth T_Cell_Suppression->Tumor_Growth This compound This compound This compound->PI3K_gamma inhibits Pro_inflammatory_Factors Pro-inflammatory Factors (e.g., IL-12, TNF-α) T_Cell_Activation T-Cell Activation Pro_inflammatory_Factors->T_Cell_Activation Anti_Tumor_Immunity Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity T_Cell_Exhaustion T-Cell Exhaustion T_Cell_Activation->T_Cell_Exhaustion prevents Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., anti-PD-1) Checkpoint_Inhibitor->T_Cell_Exhaustion blocks

Caption: this compound inhibits PI3K-γ in TAMs, shifting them to a pro-inflammatory state, which enhances T-cell activation and synergizes with checkpoint inhibitors.

Preclinical Evidence of Synergy

Preclinical studies using syngeneic mouse tumor models were foundational in establishing the synergistic potential of this compound with checkpoint inhibitors. These studies demonstrated that while either agent alone had modest effects in certain models, the combination led to significant tumor growth inhibition and improved survival.[3]

Preclinical Experimental Workflow

Start Syngeneic Tumor Model Establishment Treatment_Groups Treatment Groups • Vehicle • this compound (IPI-549) • Anti-PD-1 Ab • this compound + Anti-PD-1 Ab Start->Treatment_Groups Tumor_Measurement Tumor Volume Measurement Treatment_Groups->Tumor_Measurement TME_Analysis Tumor Microenvironment Analysis • Flow Cytometry (T-cells, Macrophages) • Immunohistochemistry Tumor_Measurement->TME_Analysis Endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) TME_Analysis->Endpoint

Caption: Workflow for preclinical evaluation of this compound and checkpoint inhibitor synergy in syngeneic mouse models.

Clinical Trial Data in Refractory Tumors

Clinical evidence for the efficacy of this compound in combination with checkpoint inhibitors comes primarily from the MARIO-1 and MARIO-3 studies. These trials evaluated the combination in patients with advanced solid tumors, many of whom were refractory to prior checkpoint inhibitor therapy.

MARIO-1: this compound and Nivolumab in Checkpoint Inhibitor-Refractory Tumors

The Phase 1/1b MARIO-1 trial (NCT02637531) assessed the safety and efficacy of this compound as a monotherapy and in combination with the anti-PD-1 antibody nivolumab in patients with advanced solid tumors.[2][4] The study included expansion cohorts for specific tumor types, including patients who had progressed on prior PD-1/PD-L1 inhibitors.

Table 1: Efficacy of this compound + Nivolumab in Checkpoint Inhibitor-Refractory Tumors (MARIO-1)

Tumor TypeNumber of Patients (n)Overall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Melanoma4010%--
Squamous Cell Carcinoma of the Head and Neck (SCCHN)2110%-3.7 months

Data sourced from Hong DS, et al. Clin Cancer Res. 2023.[2]

MARIO-3: this compound, Atezolizumab, and Nab-Paclitaxel in Metastatic Triple-Negative Breast Cancer

The Phase 2 MARIO-3 trial (NCT03961698) evaluated the triple combination of this compound, the anti-PD-L1 antibody atezolizumab, and nab-paclitaxel in the first-line treatment of metastatic triple-negative breast cancer (mTNBC).[5][6] The results were compared to the benchmark IMpassion130 trial, which established the benefit of atezolizumab plus nab-paclitaxel in this patient population.

Table 2: Efficacy of this compound + Atezolizumab + Nab-Paclitaxel in mTNBC (MARIO-3) vs. IMpassion130

Efficacy EndpointMARIO-3 (this compound Combination)IMpassion130 (Atezolizumab + Nab-Paclitaxel)
PD-L1 Positive
Overall Response Rate (ORR)66.7%58.9%
Median Progression-Free Survival (PFS)6.4 months7.5 months
1-Year PFS Rate37.5%29.1%
PD-L1 Negative
Overall Response Rate (ORR)54.3%54.0%
Median Progression-Free Survival (PFS)7.3 months5.6 months
1-Year PFS Rate34.7%Not Reported
Intent-to-Treat (ITT)
1-Year PFS Rate36.0%23.7%

Data sourced from press releases and publications related to the MARIO-3 trial.[7][8]

Experimental Protocols

Detailed experimental protocols for the clinical trials and the associated translational studies are maintained by the study sponsors. The following provides a generalized overview of the methodologies employed in the key clinical trials.

MARIO-1 (NCT02637531) Study Design
  • Phase: 1/1b

  • Design: Open-label, dose-escalation and expansion study.[2]

  • Participants: Patients with advanced solid tumors who had failed standard therapy.[2]

  • Treatment Arms:

    • This compound monotherapy (dose escalation).[2]

    • This compound in combination with nivolumab (dose escalation and expansion cohorts in specific tumor types).[2]

  • Primary Endpoints: Incidence of dose-limiting toxicities and adverse events.[2]

  • Secondary Endpoints: Overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).[1]

MARIO-3 (NCT03961698) Study Design
  • Phase: 2

  • Design: Single-arm, open-label, multicenter study.[6][9]

  • Participants: Patients with previously untreated, inoperable, locally advanced or metastatic triple-negative breast cancer.[5]

  • Treatment: this compound (30 mg once daily) in combination with atezolizumab and nab-paclitaxel.[9]

  • Primary Endpoint: Complete response rate per RECIST v1.1.[10]

  • Secondary Endpoints: Safety, ORR, time to response, duration of response, and PFS.[10]

Translational Analyses (MARIO-3)

Paired pre-treatment and on-treatment tumor biopsies were analyzed to assess the biological effects of the this compound combination.[6][9]

  • Multiplex Immunofluorescence: Utilized to characterize the immune cell composition and spatial relationships within the tumor microenvironment.

  • Spatial Transcriptomics (GeoMx Digital Spatial Profiling): Employed to analyze gene expression changes in specific regions of interest within the tumor, such as macrophage-rich areas.[6]

  • PD-L1 Immunohistochemistry: The SP142 Ventana assay was used to determine PD-L1 status on tumor-infiltrating immune cells.[9]

Conclusion

This compound, in combination with checkpoint inhibitors, represents a promising strategy to overcome resistance in refractory tumors. The mechanism of reprogramming immunosuppressive TAMs to an anti-tumor phenotype provides a strong biological rationale for this synergy. Clinical data from the MARIO-1 and MARIO-3 trials have demonstrated encouraging clinical activity in heavily pre-treated patient populations and in the first-line setting for an aggressive disease like mTNBC. The translational data from these studies further support the proposed mechanism of action. Ongoing and future studies will be critical to fully define the role of this compound in the evolving landscape of cancer immunotherapy.

References

A Comparative Analysis of Eganelisib: Monotherapy vs. Combination Therapy Survival Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the survival outcomes associated with Eganelisib (IPI-549) when administered as a monotherapy versus in combination with other therapeutic agents. The data presented is compiled from publicly available results of clinical trials to inform researchers, scientists, and drug development professionals.

This compound is a first-in-class, orally administered, highly selective phosphoinositide-3-kinase gamma (PI3K-γ) inhibitor.[1][2][3] Its mechanism of action involves the disruption of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer development.[4] By targeting the gamma isoform of PI3K, which is predominantly expressed in leukocytes, this compound aims to reprogram the tumor microenvironment from immunosuppressive to immune-active.[2][5]

Quantitative Survival Data

The following tables summarize the key survival and response data from clinical trials investigating this compound as a monotherapy and in various combination therapies.

Table 1: this compound Monotherapy Efficacy Data from the MARIO-1 Trial

EndpointPatient PopulationResult
Objective Response Rate (ORR)Patients with advanced solid tumorsOne partial response (PR) observed in a patient with heavily pretreated peritoneal mesothelioma.[1]
Clinical BenefitPatients with advanced solid tumors44% (8 of 18) of patients showed clinical benefit (defined as remaining on treatment for at least 4 months).[6]

Note: The primary focus of the monotherapy arm of the MARIO-1 trial was on safety and tolerability, hence the limited efficacy data.

Table 2: this compound Combination Therapy Survival and Efficacy Data

Trial NameCombination RegimenIndicationKey Survival/Efficacy Data
MARIO-275 This compound + NivolumabAdvanced Urothelial CarcinomaMedian Overall Survival (OS): 15.4 months (combination) vs. 7.9 months (nivolumab alone) (HR: 0.62).[7][8][9] 1-Year OS Rate: 59% (combination) vs. 32% (nivolumab alone).[7][8][9] Median OS (PD-L1 Negative): 15.4 months (combination) vs. 7.9 months (nivolumab alone) (HR: 0.60).[7][8] 1-Year OS Rate (PD-L1 Negative): 54% (combination) vs. 17% (nivolumab alone).[7][8] Progression-Free Survival (PFS) (PD-L1 Negative): 9.1 weeks (combination) vs. 7.9 weeks (nivolumab alone) (HR: 0.54).[10][11]
MARIO-3 This compound + Atezolizumab + Nab-paclitaxelFirst-line Metastatic Triple-Negative Breast Cancer (TNBC)1-Year PFS Rate (ITT): 36.0% (triplet).[12] 1-Year PFS Rate (PD-L1 Positive): 37.5% (triplet).[12] 1-Year PFS Rate (PD-L1 Negative): 34.7% (triplet).[12] Median PFS (PD-L1 Positive): 11.0 months.[5] Median PFS (PD-L1 Negative): 7.3 months.[5][9]
MARIO-1 (Expansion Cohort) This compound + NivolumabHead and Neck Squamous Cell Carcinoma (HNSCC) (≤2 prior lines of therapy)Median PFS: 23 weeks.[13] Overall Response Rate (ORR): 20.0%.[13]
MARIO-1 (Expansion Cohort) This compound + NivolumabAnti-PD-1/PD-L1-resistant MelanomaOverall Response Rate (ORR): 10%.[1]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

MARIO-1 (NCT02637531)

  • Study Design: A Phase 1/1b open-label, multicenter, dose-escalation and expansion study.[1]

  • Patient Population: Patients with advanced, histologically confirmed solid tumors who have progressed on or are intolerant to standard therapy.[1]

  • Treatment Arms:

    • Monotherapy Dose Escalation: Patients received this compound at doses ranging from 10 mg to 60 mg once daily (QD).[1][14]

    • Combination Dose Escalation: Patients received this compound (20-40 mg QD) in combination with nivolumab (240 mg every 2 weeks).[1][14]

    • Expansion Cohorts: Patients with specific tumor types (e.g., HNSCC, melanoma) received the recommended Phase 2 dose of this compound in combination with nivolumab.[13]

  • Primary Endpoints: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound as a monotherapy and in combination with nivolumab, and to evaluate safety and tolerability.[1]

MARIO-275 (NCT03980041)

  • Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled study.[8][15]

  • Patient Population: Patients with platinum-refractory, immunotherapy-naïve, advanced or metastatic urothelial carcinoma.[7][8]

  • Treatment Arms:

    • Combination Arm: this compound plus nivolumab.

    • Control Arm: Placebo plus nivolumab.

    • Patients were randomized in a 2:1 ratio.[8]

  • Primary Endpoint: Objective Response Rate (ORR).[8][15]

  • Secondary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[15]

MARIO-3 (NCT03961698)

  • Study Design: A Phase 2, multi-arm, multicenter, open-label combination cohort study.[16]

  • Patient Population: Patients with unresectable locally advanced or metastatic triple-negative breast cancer (TNBC) in the frontline setting.[7]

  • Treatment Arm: A triplet combination of this compound, atezolizumab, and nab-paclitaxel.[7]

  • Primary Objective: To evaluate the safety and preliminary efficacy of the combination.[16]

  • Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), and Progression-Free Survival (PFS).[16]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound selectively inhibits the gamma isoform of phosphoinositide-3-kinase (PI3Kγ). This kinase is a key component of an intracellular signaling pathway that plays a critical role in the function of myeloid cells. In the tumor microenvironment, PI3Kγ signaling in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) promotes an immunosuppressive M2-like phenotype. By inhibiting PI3Kγ, this compound is believed to reprogram these myeloid cells to a pro-inflammatory, anti-tumor M1-like phenotype, thereby enhancing the anti-tumor immune response.

Eganelisib_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Signaling Intracellular Signaling TAM Tumor-Associated Macrophage (TAM) PI3Kgamma PI3Kγ TAM->PI3Kgamma Activates MDSC Myeloid-Derived Suppressor Cell (MDSC) MDSC->PI3Kgamma Activates TumorCell Tumor Cell T_Cell T-Cell T_Cell->TumorCell Kills AKT AKT PI3Kgamma->AKT Phosphorylates ImmuneActivation Immune-Activating Gene Expression PI3Kgamma->ImmuneActivation Repression Lifted mTOR mTOR AKT->mTOR Activates Immunosuppression Immunosuppressive Gene Expression mTOR->Immunosuppression Promotes Immunosuppression->T_Cell Suppresses ImmuneActivation->T_Cell Activates This compound This compound This compound->PI3Kgamma Inhibits Clinical_Trial_Workflow PatientScreening Patient Screening & Enrollment Randomization Randomization (for controlled trials) PatientScreening->Randomization Treatment Treatment Administration (Monotherapy or Combination) Randomization->Treatment Monitoring Safety & Efficacy Monitoring Treatment->Monitoring DataAnalysis Data Analysis (ORR, PFS, OS) Monitoring->DataAnalysis Outcome Outcome Assessment DataAnalysis->Outcome

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Eganelisib (IPI-549)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety and logistical information for the proper disposal of Eganelisib (also known as IPI-549), a potent and selective PI3Kγ inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations.

Safety and Hazard Information

This compound requires careful handling due to its potential hazards. While there are some discrepancies across supplier safety data sheets (SDS), a conservative approach to handling is recommended.

Hazard CategoryMedchemExpress Classification[1]AbMole BioScience Classification[2]Cayman Chemical Classification
Acute Oral Toxicity Category 4 (Harmful if swallowed)Not a hazardous substance or mixtureNot classified
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Not a hazardous substance or mixtureNot classified
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Not a hazardous substance or mixtureNot classified
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)Not a hazardous substance or mixtureNot classified

Given the potential for irritation and harm, it is crucial to utilize appropriate personal protective equipment (PPE) at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1]

  • Eye Protection: Use safety goggles with side-shields.[1]

  • Skin and Body Protection: Wear impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust inhalation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.[1][2] The following is a general procedural guide.

1. Waste Segregation:

  • Isolate all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, tubes), and empty containers.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]

2. Container and Contaminated Material Disposal:

  • Empty Containers: Triple rinse containers that held this compound with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble). Dispose of the rinsate as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Contaminated Labware: Disposable items such as gloves, absorbent pads, and pipette tips that have come into contact with this compound should be collected in a designated, sealed waste container.[3]

3. Disposal of Unused this compound:

  • Solid Waste: Unused solid this compound should be collected in a clearly labeled hazardous waste container.

  • Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

4. Accidental Spill Cleanup:

  • Evacuate personnel from the immediate area.[1][2]

  • Ensure adequate ventilation.[1][2]

  • Wear full personal protective equipment (PPE).[1][2]

  • Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][2]

  • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1][2]

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1][2]

  • Collect all contaminated materials in a sealed container for disposal as hazardous waste.[1][2]

5. Labeling and Storage of Waste:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."

  • Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by your institution's EHS personnel.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

Eganelisib_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_procedures Disposal Procedures cluster_final Final Disposal start This compound Waste (Unused product, contaminated items, empty containers) assess Assess Waste Type start->assess solid_waste Solid Waste: Collect in labeled hazardous waste container. assess->solid_waste Solid liquid_waste Liquid Waste: Collect in sealed, labeled hazardous waste container. assess->liquid_waste Liquid contaminated_items Contaminated Items: Place in a sealed, designated waste bag/container. assess->contaminated_items Contaminated Items spill Accidental Spill: Follow spill cleanup protocol. assess->spill Spill storage Store waste in designated secure area. solid_waste->storage liquid_waste->storage contaminated_items->storage spill->storage collection Arrange for pickup by Environmental Health & Safety (EHS). storage->collection

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.